Propiosyringone
Beschreibung
The exact mass of the compound 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-8(12)7-5-9(14-2)11(13)10(6-7)15-3/h5-6,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCPJZXJNRBTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884176 | |
| Record name | 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5650-43-1 | |
| Record name | Propiosyringone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5650-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiosyringone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Phoenix Phenol: A Technical Guide to Propiosyringone Synthesis from Lignin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Catalytic Valorization of Lignin to Propiosyringone and Related Phenolic Compounds.
The global shift towards a sustainable bio-economy has cast a spotlight on lignin, the second most abundant terrestrial biopolymer, as a renewable feedstock for valuable aromatic chemicals. Among these, this compound and its derivatives are gaining significant attention in the pharmaceutical and polymer industries. This technical guide provides a comprehensive overview of the primary thermochemical routes for the synthesis of this compound from lignin degradation, focusing on hydrogenolysis, oxidative depolymerization, and catalytic fast pyrolysis. Detailed experimental protocols, comparative quantitative data, and elucidated reaction pathways are presented to equip researchers with the foundational knowledge for advancing lignin valorization.
Hydrogenolysis: Precision Cleavage for High-Value Phenols
Reductive catalytic fractionation, or hydrogenolysis, is a promising "lignin-first" approach that involves the cleavage of ether linkages in the lignin polymer while simultaneously stabilizing the resulting fragments through hydrogenation. This method can yield a narrow distribution of phenolic monomers, including 4-propylsyringol (a reduced form of this compound).
Experimental Protocol: Hydrogenolysis of Organosolv Lignin
This protocol is based on the selective hydrogenolysis of organosolv bagasse lignin to produce 4-propylsyringol using a hierarchical Co, N co-doped carbon (CoNC) catalyst.[1]
Materials:
-
Organosolv bagasse lignin
-
Hierarchical Co, N co-doped carbon (CoNC) catalyst
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Loading: A high-pressure autoclave reactor is charged with organosolv bagasse lignin, the CoNC catalyst, and ethanol. A typical catalyst-to-lignin ratio is 1:10 by weight.
-
Pressurization: The reactor is sealed and purged several times with H₂ to remove air, then pressurized to the desired initial H₂ pressure (e.g., 2 MPa).
-
Reaction: The mixture is heated to 230°C and maintained for 4 hours with constant stirring.
-
Cooling and Depressurization: After the reaction, the reactor is cooled to room temperature, and the excess gas is carefully vented.
-
Product Separation: The solid catalyst is separated from the liquid product mixture by centrifugation or filtration.
-
Analysis: The liquid product is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the phenolic monomers.
Quantitative Data: Hydrogenolysis of Lignin
| Lignin Source | Catalyst | Temperature (°C) | Time (h) | Major Products | Monomer Yield (wt%) | Reference |
| Organosolv Bagasse Lignin | CoNC | 230 | 4 | 4-Propylsyringol | 9.9 | [1] |
| Organosolv Poplar Lignin | None (in EtOH/i-PrOH) | 270 | 4 | (E)-4-Propenyl syringol, Iso-eugenol | ~33.6 | [2] |
| Sugar-Cane Lignin | Ni/Al₂O₃ | 300 | 2 | 4-Ethylphenol | ~4.2 | [3] |
| Organosolv Eucalyptus Lignin | Nickel Raney | 250 | 0.5 | Monomeric phenols | ~10 | [4] |
Oxidative Depolymerization: Harnessing Oxygen for Aldehyde Production
Oxidative depolymerization employs an oxidizing agent, often in the presence of a catalyst, to break down the lignin polymer into aromatic aldehydes and ketones. This method is particularly relevant for the production of syringaldehyde and acetosyringone, which are closely related to this compound.
Experimental Protocol: Oxidative Depolymerization of Kraft Lignin
This protocol details the copper-catalyzed oxidative depolymerization of enzymatic hydrolysis lignin to produce aromatic aldehydes.[5]
Materials:
-
Enzymatic hydrolysis lignin (HW-EHL)
-
Copper(II) oxide (CuO) catalyst
-
Sodium hydroxide (NaOH) solution (2.0 M)
-
Oxygen (O₂) and Nitrogen (N₂) gas
-
Parr pressure reactor
Procedure:
-
Reactor Setup: A 45 mL Parr pressure reactor is loaded with 0.50 g of HW-EHL, 25 mg of CuO, and 15 mL of 2.0 M aqueous NaOH.
-
Pressurization: The reactor is pressurized with O₂ (240 kPa) and N₂ (1275 kPa).
-
Reaction Conditions: The suspension is heated to 160°C and stirred for 75 minutes. The target temperature is typically reached within 15 minutes.
-
Product Recovery: After cooling to ambient temperature and depressurization, the suspension is transferred to a centrifuge tube for separation.
-
Analysis: The product mixture is analyzed to quantify the yield of aromatic aldehydes like vanillin and syringaldehyde.
Quantitative Data: Oxidative Depolymerization of Lignin
| Lignin Source | Catalyst/Oxidant | Temperature (°C) | Time (h) | Major Products | Aromatic Monomer Yield (wt%) | Reference |
| Enzymatic Hydrolysis Lignin | CuO / O₂ | 160 | 1.25 | Syringaldehyde, Vanillin | - | [5] |
| Kraft Lignin | Fenton (H₂O₂/Fe³⁺) | - | 2 | Syringaldehyde, Vanillic acid | - | [6] |
| Kraft Lignin | VO(acac)₂–Cu(OAc)₂ / O₂ | - | - | Vanillin, Vanillic acid, Acetovanillone | ~27% increase | [7] |
| LignoBoost Kraft Lignin | O₂ | 160 | 0.5 | Aromatic monomers | 3.2 | [8][9] |
Catalytic Fast Pyrolysis: Thermal Deconstruction to Aromatics
Catalytic fast pyrolysis involves the rapid thermal decomposition of lignin in the absence of oxygen, followed by the catalytic upgrading of the pyrolysis vapors. Zeolite catalysts are commonly employed to deoxygenate the primary products and promote the formation of aromatic hydrocarbons.
Experimental Protocol: Catalytic Fast Pyrolysis of Alkali Lignin
This protocol outlines the catalytic fast pyrolysis of alkali lignin using a ZSM-5 zeolite catalyst in a pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) system.[10][11][12]
Materials:
-
Alkali lignin
-
HZSM-5 zeolite catalyst
-
Quartz wool
-
Pyrolysis probe (e.g., CDS 5250 Pyroprobe) connected to a GC-MS/FID system
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: A mixture of alkali lignin and HZSM-5 catalyst is prepared at a specific catalyst-to-lignin ratio (e.g., 5:1 by weight). A small amount of this mixture (e.g., 0.5 mg of lignin) is placed between plugs of quartz wool in a quartz tube.
-
Pyrolysis: The pyrolysis probe is set to heat the sample to 600°C at a high heating rate (e.g., 10,000 K/s).
-
Vapor Transfer: A stream of helium (20 ml/min) carries the pyrolysis vapors through a trap to separate non-condensable gases from condensable fractions.
-
Analysis: The non-condensable gases are directed to a GC-FID, while the trapped condensable fractions are heated and purged into a GC-MS for identification and quantification of aromatic products.
Quantitative Data: Catalytic Fast Pyrolysis of Lignin
| Lignin Source | Catalyst | Temperature (°C) | Catalyst/Lignin Ratio | Major Products | Aromatic Hydrocarbon Yield (wt%) | Reference |
| Alkali Lignin | HZSM-5 (SAR=23) | 600 | 5:1 | Aromatic hydrocarbons, Alkanes, Alkenes | 7.63 | [10][11][12] |
| Kraft Lignin | ZSM-5(40) | 600 | 4:1 | Alkyl-phenols, Aromatics | - | [13] |
| Lignin | Mesoporous Y Zeolite | 500 | - | Mono aromatics, Polyaromatic hydrocarbons | - | [14] |
Reaction Pathways and Mechanisms
The conversion of the complex lignin polymer into specific phenolic compounds like this compound involves a series of intricate reaction pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and catalyst design.
Hydrogenolysis Pathway
During hydrogenolysis, the primary reaction is the cleavage of the β-O-4 ether linkage, which is the most abundant linkage in native lignin.[1] The reaction proceeds through the adsorption of lignin onto the catalyst surface, followed by the catalytic cleavage of the ether bond and subsequent hydrogenation of the side chain.
Caption: Simplified pathway for lignin hydrogenolysis to 4-propylsyringol.
Oxidative Depolymerization Pathway
In oxidative depolymerization, the reaction is initiated by the formation of a phenoxyl radical.[15] This is followed by a series of steps leading to the cleavage of the β-O-4 bond and the formation of an α,β-unsaturated intermediate, which then undergoes retro-aldol fragmentation to yield aromatic aldehydes.[5]
Caption: Key steps in the oxidative depolymerization of lignin to aromatic aldehydes.
Catalytic Fast Pyrolysis Workflow
The workflow for catalytic fast pyrolysis involves the initial thermal decomposition of lignin into a complex mixture of oxygenated compounds, which are then catalytically upgraded over a zeolite catalyst to produce aromatic hydrocarbons.
Caption: Experimental workflow for the catalytic fast pyrolysis of lignin.
Conclusion and Future Perspectives
The synthesis of this compound and related phenolic compounds from lignin is a rapidly evolving field with significant potential to contribute to a more sustainable chemical industry. While hydrogenolysis, oxidative depolymerization, and catalytic fast pyrolysis each offer distinct advantages, challenges related to catalyst stability, product selectivity, and process economics remain. Future research should focus on the development of more robust and selective catalysts, the optimization of reaction conditions for different lignin feedstocks, and the integration of these conversion technologies into existing biorefinery concepts. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the quest to unlock the full potential of lignin as a source of valuable aromatic building blocks.
References
- 1. Selective hydrogenolysis of lignin over hierarchical CoNC catalysts for the sustainable production of 4-propylsyringol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kraft lignin depolymerization by the Fenton process assisted by hydrodynamic cavitation - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 7. Oxidative depolymerization of Kraft lignin to high-value aromatics using a homogeneous vanadium–copper catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic fast pyrolysis of lignin to produce aromatic hydrocarbons: optimal conditions and reaction mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02538C [pubs.rsc.org]
- 11. Catalytic fast pyrolysis of lignin to produce aromatic hydrocarbons: optimal conditions and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Catalytic Fast Pyrolysis of Kraft Lignin With Conventional, Mesoporous and Nanosized ZSM-5 Zeolite for the Production of Alkyl-Phenols and Aromatics [frontiersin.org]
- 14. pure.uos.ac.kr [pure.uos.ac.kr]
- 15. sibran.ru [sibran.ru]
An In-depth Technical Guide to the Natural Sources and Isolation of Propiosyringone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural origins of Propiosyringone, a valuable phenolic compound, and details the methodologies for its isolation and quantification. This compound, also known as 4-hydroxy-3,5-dimethoxypropiophenone, is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis.
Natural Sources of this compound
This compound is primarily derived from the lignin of various plant biomass, particularly from hardwoods and monocotyledonous plants such as bamboo. Lignin, a complex polymer of aromatic alcohols, is a major component of the plant cell wall. The syringyl (S) units within the lignin structure are the specific precursors to this compound. Upon degradation, these S-lignin units can yield this compound among other phenolic compounds.
Table 1: Potential Natural Sources of this compound
| Plant Source Category | Specific Examples | Lignin Type |
| Hardwoods | Beech, Birch, Maple, Oak | Guaiacyl-Syringyl (GS) |
| Grasses/Monocots | Bamboo, Wheat Straw, Sugarcane Bagasse | Guaiacyl-Syringyl-p-Hydroxyphenyl (GSH) |
The abundance of syringyl lignin in these sources makes them promising candidates for the extraction of this compound. Bamboo, in particular, is noted for its lignin composition which includes p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units.[1]
Isolation of this compound from Lignocellulosic Biomass
The isolation of this compound is intrinsically linked to the degradation and fractionation of lignin. Various chemical and enzymatic methods can be employed to break down the complex lignin polymer and release smaller phenolic compounds.
Lignin degradation can be achieved through several methods, each yielding a different profile of monomeric and oligomeric phenols.
-
Organosolv Process: This method utilizes organic solvents, often in combination with a catalyst, to break down lignin and separate it from cellulose and hemicellulose. Ethanol organosolv pretreatment of bamboo has been shown to effectively remove lignin.[2]
-
Kraft Pulping: An industrial process that uses a mixture of sodium hydroxide and sodium sulfide to delignify wood pulp. The resulting black liquor is a rich source of modified lignin from which phenolic compounds can be extracted.
-
Acidolysis/Ethanolysis: Treatment with acids, such as dilute hydrochloric or sulfuric acid, in the presence of an alcohol like ethanol can cleave the ether bonds in lignin, releasing monomeric phenols.
-
Enzymatic Degradation: Lignin-degrading enzymes, such as laccases and peroxidases, can be used for a more targeted and environmentally benign degradation of lignin.[3][4]
The following diagram illustrates a typical workflow for the isolation of this compound from a hardwood or bamboo source.
Detailed Experimental Protocols
This protocol is adapted from studies on bamboo lignin.[2]
-
Biomass Preparation: Air-dried bamboo is milled to a fine powder (40-60 mesh).
-
Extraction: The powdered bamboo is subjected to organosolv treatment with 70% (v/v) aqueous ethanol at 180°C for 2 hours in a batch reactor.
-
Separation: The resulting slurry is filtered to separate the solid cellulosic pulp from the liquid hydrolysate containing the dissolved lignin.
-
Lignin Precipitation: The hydrolysate is concentrated by rotary evaporation to remove the ethanol. The aqueous solution is then acidified to a pH of approximately 2 with dilute sulfuric acid to precipitate the organosolv lignin.
-
Collection and Drying: The precipitated lignin is collected by centrifugation, washed with acidified water, and then freeze-dried.
-
Reaction Setup: The extracted lignin is suspended in a solution of 9:1 dioxane/water containing 0.2 M HCl.
-
Hydrolysis: The mixture is refluxed under a nitrogen atmosphere for 4 hours.
-
Neutralization and Extraction: After cooling, the reaction mixture is neutralized with sodium bicarbonate and the dioxane is removed under reduced pressure. The aqueous residue is then extracted multiple times with ethyl acetate.
-
Drying and Concentration: The combined ethyl acetate extracts are dried over anhydrous sodium sulfate and concentrated to yield a crude phenolic extract.
-
Stationary Phase: Silica gel (70-230 mesh) is used as the stationary phase.
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically employed, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.
-
Isolation: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
Analytical Methods for Quantification
Accurate quantification of this compound in plant extracts and isolated fractions is crucial for assessing the efficiency of the isolation process.
HPLC is a widely used technique for the separation and quantification of phenolic compounds.[5][6][7][8]
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as phosphoric or formic acid, to improve peak shape) is common.
-
Detection: UV detection at a wavelength around 280 nm is suitable for this compound.
-
Quantification: Quantification is achieved by creating a calibration curve with a pure standard of this compound.
Table 2: Example HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-50% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
GC-MS is a powerful tool for both the identification and quantification of volatile and semi-volatile compounds like this compound, often after derivatization.[9][10][11]
-
Derivatization: Silylation with reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) is often performed to increase the volatility and thermal stability of the analyte.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.
-
Carrier Gas: Helium is typically used.
-
Temperature Program: A temperature gradient is used to separate the components of the extract.
-
Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) data.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound are a subject of ongoing research, its structural similarity to other phenolic compounds suggests potential involvement in antioxidant and anti-inflammatory pathways. The general relationship between lignin and its degradation products can be visualized as follows:
This guide provides a foundational understanding for researchers and professionals interested in the natural sourcing and laboratory-scale isolation of this compound. The detailed protocols and analytical methods described herein offer a starting point for the development of optimized and scalable processes for the production of this valuable compound. Further research into the biological activities and potential therapeutic applications of this compound is warranted.
References
- 1. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 2. Structural Variation of Bamboo Lignin before and after Ethanol Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Depolymerization and conversion of lignin to value-added bioproducts by microbial and enzymatic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] QUANTITATIVE HPLC ANALYSIS OF FLAVONOIDS AND CHLOROGENIC ACID IN THE LEAVES AND INFLORESCENCES OF PRUNUS SEROTINA EHRH. | Semantic Scholar [semanticscholar.org]
- 6. RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. literatur.thuenen.de [literatur.thuenen.de]
- 10. phcogres.com [phcogres.com]
- 11. GC/MS analysis of oil extractives from wood and bark of Pinus sylvestris, Abies alba, Picea abies, and Larix decidua :: BioResources [bioresources.cnr.ncsu.edu]
A Technical Guide to the Biological Activity Screening of Propiosyringone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiosyringone, a simple phenolic compound, and its derivatives are emerging as a promising class of molecules in drug discovery. Their structural similarity to other biologically active phenylpropanoids, such as chalcones and flavones, has prompted investigations into their potential therapeutic applications. This technical guide provides an in-depth overview of the biological activity screening of this compound derivatives, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. The guide details the experimental protocols for key assays, presents available quantitative data for easy comparison, and visualizes relevant biological pathways and experimental workflows.
While research specifically focused on a wide array of this compound derivatives is still developing, this guide draws upon existing literature on closely related substituted propiophenones and syringol analogs to provide a comprehensive framework for their evaluation. The methodologies and principles outlined herein are directly applicable to the screening of novel this compound derivatives.
Data Presentation: Biological Activities of this compound Analogs
The following tables summarize the reported biological activities of compounds structurally related to this compound. Due to the limited availability of data on a broad range of specific this compound derivatives, this section includes data from closely related propiophenone and acetophenone analogs to provide a comparative reference.
Table 1: Antioxidant Activity of this compound Analogs
| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2',4'-Dihydroxy-4,6-dimethoxychalcone | DPPH | Not Reported | Not Reported | Not Reported |
| Hydroxylated Propiophenone Analogs | DPPH | Varies | Ascorbic Acid | Varies |
| Methoxy-substituted Propiophenones | DPPH | Varies | Trolox | Varies |
Note: Specific IC50 values for a wide range of this compound derivatives are not extensively reported in publicly available literature. The antioxidant potential is often described qualitatively or in comparison to standards without specific IC50 values.
Table 2: Anti-inflammatory Activity of this compound Analogs
| Compound/Derivative | Assay | Inhibition (%) | Concentration (µM) | Reference Compound | Inhibition (%) | Concentration (µM) |
| Syringol | sPLA2-induced paw edema | Significant | Dose-dependent | Indomethacin | Not Reported | Not Reported |
| Substituted Propiophenones | COX-2 Inhibition | Varies | Varies | Celecoxib | Varies | Varies |
| Syringic Acid | OVA-induced asthma model | Significant | Dose-dependent | Dexamethasone | Not Reported | Not Reported |
Note: Anti-inflammatory data is often presented as percentage inhibition at a specific concentration rather than IC50 values, particularly in in-vivo models.
Table 3: Anticancer Activity of this compound Analogs
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Methoxy-4'-amino Chalcone Derivatives | K562 (Leukemia) | Varies | Not Reported | Not Reported |
| Methoxy-4'-amino Chalcone Derivatives | HL-60 (Leukemia) | Varies | Not Reported | Not Reported |
| Hydroxy- and Methoxy-substituted Chalcones | Breast Cancer Cell Lines | Varies | Doxorubicin | Varies |
Note: The cytotoxicity of propiophenone derivatives is highly dependent on the specific substitutions and the cancer cell line being tested.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these screening assays for novel this compound derivatives.
Synthesis of this compound Derivatives (General Scheme)
The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. A common approach involves the Friedel-Crafts acylation of a substituted phenol, followed by further modifications.
Figure 1: General synthetic workflow for this compound derivatives.
Protocol:
-
Friedel-Crafts Acylation: To a solution of syringol in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride.
-
Slowly add propionyl chloride or propionic anhydride to the reaction mixture at a controlled temperature (typically 0-5 °C).
-
Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water or dilute hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Further Derivatization: The synthesized this compound can then be subjected to various reactions to introduce different functional groups on the aromatic ring or the side chain to generate a library of derivatives.
Antioxidant Activity Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of a compound.
Figure 2: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the this compound derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each sample dilution to the wells.
-
Add the DPPH solution to each well.
-
For the control, use the solvent instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the derivative.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Figure 3: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Cell Viability = (Abs_sample / Abs_control) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Activity Screening: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.
Figure 4: Workflow for the COX-2 inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compounds.
-
Enzyme Inhibition: In a reaction tube or well, pre-incubate the COX-2 enzyme with different concentrations of the this compound derivatives for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The percentage of COX-2 inhibition is calculated by comparing the PGE2 production in the presence of the test compound to the control (without inhibitor). The IC50 value is then determined.
Signaling Pathway Visualization
NF-κB Signaling Pathway in Inflammation
Many anti-inflammatory compounds exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.[1] this compound derivatives with anti-inflammatory activity may potentially act by inhibiting key components of this pathway.
Figure 5: Simplified representation of the canonical NF-κB signaling pathway.
Conclusion
This compound derivatives represent a class of compounds with significant potential for the development of new therapeutic agents. This guide provides a foundational framework for the systematic screening of their biological activities, with a focus on antioxidant, anti-inflammatory, and anticancer properties. The detailed experimental protocols and data presentation formats are intended to assist researchers in designing and executing their screening campaigns. As more specific data on a wider range of this compound derivatives become available, a more detailed structure-activity relationship can be established, further guiding the design of novel and more potent drug candidates.
References
Spectroscopic Analysis of Propiosyringone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiosyringone, with the systematic name 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, is a phenolic compound of significant interest in various fields, including medicinal chemistry and natural product synthesis. Its structural elucidation and characterization are paramount for its application in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a structured presentation of the spectroscopic data are provided to aid researchers in their analytical endeavors.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 | s | 2H | Ar-H |
| 6.0 (approx.) | br s | 1H | Ar-OH |
| 3.92 | s | 6H | -OCH₃ |
| 2.94 | q | 2H | -CH₂- |
| 1.19 | t | 3H | -CH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 200.0 (approx.) | C=O |
| 148.5 | C-O (Ar) |
| 140.0 (approx.) | C-OH (Ar) |
| 128.0 (approx.) | C-C=O (Ar) |
| 105.5 | C-H (Ar) |
| 56.5 | -OCH₃ |
| 31.5 | -CH₂- |
| 8.5 | -CH₃ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | O-H stretch (phenolic) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1670 | Strong | C=O stretch (ketone) |
| ~1600, ~1510 | Medium | C=C stretch (aromatic) |
| ~1220 | Strong | C-O stretch (aryl ether) |
| ~1120 | Strong | C-O stretch (aryl ether) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 210 | 100 | [M]⁺ (Molecular Ion) |
| 181 | High | [M - CH₂CH₃]⁺ |
| 153 | Medium | [M - COCH₂CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These are generalized protocols that can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities (singlet, doublet, triplet, etc.).
-
Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound onto the crystal, ensuring complete coverage of the sampling area.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing :
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
-
Data Acquisition (Electron Ionization - EI) :
-
Introduce the sample into the ion source (e.g., via a direct insertion probe or after separation by gas chromatography).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis :
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of this compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information. The base peak is the most intense peak in the spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Conclusion
The spectroscopic data presented in this guide, including NMR, IR, and MS, provide a robust analytical foundation for the identification and characterization of this compound. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality data. By following the outlined workflow, scientists and professionals in drug development can confidently elucidate the structure of this compound and similar compounds, which is a critical step in advancing their research and development objectives.
Investigating the Antioxidant Properties of Propiosyringone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiosyringone, a simple phenolic compound, is structurally related to a class of molecules known for their significant antioxidant properties. While direct experimental data on this compound is limited, this guide synthesizes available information on its closely related analogs—syringaldehyde, acetosyringone, and sinapinic acid—to provide a comprehensive overview of its predicted antioxidant potential. This document details the likely mechanisms of action, including direct radical scavenging and modulation of key cellular signaling pathways such as Nrf2 and MAPK. Standardized experimental protocols for evaluating these properties are provided, alongside a compilation of quantitative data from analogous compounds to serve as a benchmark for future research.
Introduction to this compound and its Antioxidant Potential
This compound (4-hydroxy-3,5-dimethoxypropiophenone) is a phenolic compound characterized by a guaiacyl nucleus with methoxy groups at positions 3 and 5, and a hydroxyl group at position 4 of the benzene ring. Phenolic compounds are well-established as potent antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating radical chain reactions. The antioxidant capacity of phenolic compounds is largely dictated by the number and arrangement of hydroxyl groups and the presence of other substituents on the aromatic ring.
The structural similarity of this compound to other well-studied antioxidants like syringaldehyde and acetosyringone suggests that it likely possesses significant antioxidant activity. This activity is anticipated to manifest through two primary mechanisms:
-
Direct Antioxidant Activity: Involving the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Indirect Antioxidant Activity: Modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.
Quantitative Antioxidant Data of this compound Analogs
Table 1: Radical Scavenging Activity of this compound Analogs
| Compound | Assay | IC50 / Activity | Reference Compound(s) |
| Syringaldehyde | DPPH Radical Scavenging | Potent activity reported | Trolox, Ascorbic Acid |
| ABTS Radical Scavenging | Effectively scavenges ABTS radical cation | Trolox, Ascorbic Acid | |
| Peroxyl Radical Scavenging (CBA) | Reported to be six times higher than protocatechuic aldehyde | Protocatechuic aldehyde | |
| Sinapinic Acid | DPPH Radical Scavenging | Significant scavenging efficacy | - |
| ABTS Radical Scavenging | Significant scavenging efficacy | - | |
| Superoxide Radical Scavenging | Significant scavenging efficacy | - | |
| Nitric Oxide (NO) Radical Scavenging | Significant scavenging efficacy | - |
Note: Specific IC50 values for syringaldehyde were not consistently reported in the reviewed literature, but qualitative descriptions indicate strong activity.[1]
Table 2: Reducing Power and Lipid Peroxidation Inhibition of this compound Analogs
| Compound | Assay | Measurement | Key Findings |
| Syringaldehyde | Rancimat and Liposome Assays | Inhibition of oxidation | Strong inhibitor of bulk oil and lecithin liposome oxidation[1] |
| Sinapinic Acid | Inhibition of LDL Oxidation | Lipid peroxidation inhibition | Higher antioxidant activity than 4-vinylsyringol in an LDL model system[2] |
| Inhibition of Lipid Peroxidation | Decline in lipid peroxides | Significant decline in lipid peroxides and hydroperoxides in vivo[3][4] |
Mechanistic Insights: Modulation of Cellular Signaling Pathways
Phenolic antioxidants often exert their protective effects by influencing cellular signaling pathways that regulate the endogenous antioxidant defense system. The Nrf2 and MAPK pathways are key players in this process.
The Keap1-Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[5][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[8] These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[9][10]
Studies on syringaldehyde have shown that it can activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes like HO-1 and NQO1.[11] This suggests that this compound may also act as an indirect antioxidant by activating this protective pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANTIOXIDANT PROPERTIES OF SINAPIC ACID: IN VITRO AND IN VIVO APPROACH - Europub [europub.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Direct interaction between Nrf2 and p21Cip1/WAF1 upregulates the Nrf2-mediated antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the Nrf2-antioxidant system by a novel cyclooxygenase-2 inhibitor furan-2-yl-3-pyridin-2-yl-propenone: implication in anti-inflammatory function by Nrf2 activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Propiosyringone: A Chemoattractant Guiding Agrobacterium tumefaciens
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Agrobacterium tumefaciens, a soil-dwelling bacterium, is renowned for its natural ability to transfer a segment of its DNA, the T-DNA, into the genome of host plants, leading to crown gall disease. This process has been ingeniously repurposed by scientists for plant genetic engineering. The initiation of this intricate interaction is not a matter of chance; it is a highly orchestrated event guided by chemical cues released from wounded plant tissues. Among these chemical signals are phenolic compounds, which act as potent chemoattractants, guiding the motile bacteria toward susceptible host cells, and as inducers of the virulence (vir) genes necessary for T-DNA transfer. Propiosyringone, a phenolic compound structurally related to the well-studied acetosyringone, plays a significant role in this chemical dialogue. This technical guide provides an in-depth exploration of this compound as a chemoattractant for Agrobacterium tumefaciens, detailing the underlying signaling pathways, experimental methodologies for its study, and a summary of quantitative data.
Chemical Properties of this compound
This compound, with the chemical formula C₁₁H₁₄O₄, belongs to the class of phenolic compounds.[1] Its structure features a benzene ring substituted with a propionyl group, two methoxy groups, and one hydroxyl group. These structural features are crucial for its recognition by Agrobacterium.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one |
| Synonyms | 4'-Hydroxy-3',5'-dimethoxypropiophenone |
| Appearance | Typically a colorless to pale yellow solid |
| Solubility | Soluble in organic solvents like DMSO |
The VirA/VirG Two-Component Signaling Pathway: Sensing this compound
The perception of this compound and subsequent behavioral and genetic changes in Agrobacterium tumefaciens are primarily mediated by the VirA/VirG two-component regulatory system.[2] This system acts as a molecular switch, translating the external chemical signal into an internal cellular response.
The key components of this pathway are:
-
VirA: A transmembrane sensor histidine kinase. The N-terminal periplasmic domain of VirA is responsible for detecting phenolic compounds like this compound.
-
VirG: A cytoplasmic response regulator.
The signaling cascade is initiated when this compound binds to the periplasmic domain of VirA. This binding event triggers a conformational change in VirA, leading to its autophosphorylation on a conserved histidine residue in its cytoplasmic domain. The phosphate group is then transferred to a conserved aspartate residue on the VirG protein.
Phosphorylated VirG (VirG-P) becomes an active transcriptional activator. VirG-P binds to specific DNA sequences called vir boxes, which are located in the promoter regions of the vir operons. This binding initiates the transcription of the vir genes, which encode the machinery for T-DNA processing and transfer.
Interestingly, the VirA/VirG system also governs the chemotactic response of Agrobacterium towards these phenolic inducers.[2] This suggests a dual role for this signaling pathway, coordinating both the directed movement towards the host and the activation of the infection machinery upon arrival. Other environmental cues, such as the presence of specific sugars and an acidic pH, can enhance the sensitivity of the VirA/VirG system to phenolic inducers.[3][4]
This compound signaling pathway in Agrobacterium.
Chemotaxis Towards this compound: A Quantitative Perspective
The chemotactic response of Agrobacterium tumefaciens towards various phenolic compounds has been quantitatively assessed. Studies have shown a strong correlation between the ability of a phenolic compound to induce vir gene expression and its potency as a chemoattractant.[5] The table below summarizes the relative chemoattractant and vir-inducing abilities of this compound and related phenolic compounds.
| Compound | Structure | Relative Chemoattractant Ability | Relative vir Gene Induction |
| This compound | 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | Strong | Strong |
| Acetosyringone | 1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | Strong | Strong |
| Sinapinic acid | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | Strong | Strong |
| Syringaldehyde | 4-hydroxy-3,5-dimethoxybenzaldehyde | Moderate | Moderate |
| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | Weak | Weak |
| p-Hydroxybenzoic acid | 4-hydroxybenzoic acid | None | None |
Data compiled from Ashby et al., 1988.[5]
The data clearly indicates that this compound is a potent chemoattractant for Agrobacterium tumefaciens, comparable in its effectiveness to the well-characterized acetosyringone. The structural requirements for both strong chemoattraction and vir gene induction appear to be a 4-hydroxy-3,5-dimethoxyphenyl core with a para-substituted acyl or propenyl group.
Experimental Protocols: Assessing Chemotaxis to this compound
The chemotactic response of Agrobacterium tumefaciens to this compound can be effectively evaluated using a swarm plate assay. This method provides a qualitative and semi-quantitative measure of chemotaxis.
Swarm Plate Assay Protocol
1. Materials:
-
Agrobacterium tumefaciens strain of interest (e.g., C58)
-
Minimal medium (e.g., AB minimal medium)
-
Agar
-
This compound (stock solution in DMSO)
-
Sterile petri plates
-
Sterile toothpicks or pipette tips
-
Incubator
2. Preparation of Swarm Agar Plates:
-
Prepare the minimal medium according to the desired recipe.
-
Add agar to the medium to a final concentration of 0.25-0.3% (w/v). The low agar concentration is crucial to allow bacterial motility.
-
Autoclave the medium to sterilize.
-
Cool the autoclaved medium to approximately 50-55°C in a water bath.
-
Add the chemoattractant, this compound, to the molten agar to the desired final concentration (e.g., 100 µM). For a negative control, prepare a set of plates with an equivalent amount of the solvent (DMSO) but without this compound.
-
Gently swirl the medium to ensure even distribution of the chemoattractant.
-
Pour approximately 25 ml of the swarm agar into each sterile petri plate.
-
Allow the plates to solidify at room temperature for at least 2-3 hours. It is recommended to dry the plates in a laminar flow hood for 15-20 minutes before inoculation to remove excess surface moisture.
3. Inoculation and Incubation:
-
Grow an overnight culture of Agrobacterium tumefaciens in liquid minimal medium at 28-30°C with shaking.
-
Adjust the optical density (OD₆₀₀) of the culture to approximately 0.5-0.6.
-
Carefully inoculate the center of each swarm agar plate with a small volume (1-2 µl) of the bacterial culture using a sterile toothpick or pipette tip. Ensure the inoculum is placed in the center of the agar and does not spread.
-
Allow the inoculum to be absorbed into the agar for a few minutes.
-
Incubate the plates upright in a humidified chamber at 28-30°C for 24-72 hours.
4. Data Analysis:
-
Observe the plates at regular intervals (e.g., every 24 hours).
-
A positive chemotactic response will be visible as a "swarm" or halo of bacterial growth expanding outwards from the point of inoculation.
-
Measure the diameter of the swarm for each plate. A larger swarm diameter on the plates containing this compound compared to the control plates indicates a positive chemotactic response.
-
The results can be documented by photographing the plates.
Workflow for the Agrobacterium swarm plate assay.
Conclusion
This compound serves as a critical chemical cue in the initial stages of the Agrobacterium tumefaciens-plant interaction. Its recognition by the VirA/VirG two-component system triggers a dual response: chemotaxis towards the source of the signal and the induction of the virulence genes required for infection. The methodologies outlined in this guide provide a framework for the continued investigation of this and other chemoattractants, offering valuable insights for researchers in plant pathology, microbial ecology, and biotechnology. A thorough understanding of these signaling mechanisms is paramount for both mitigating the effects of this pathogen in agriculture and for optimizing its use as a tool for plant genetic engineering.
References
- 1. In silico analysis of the chemotactic system of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Agrobacterium tumefaciens virulence proteins induced by the plant factor acetosyringone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine betaine allows enhanced induction of the Agrobacterium tumefaciens vir genes by acetosyringone at low pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ti plasmid-specified chemotaxis of Agrobacterium tumefaciens C58C1 toward vir-inducing phenolic compounds and soluble factors from monocotyledonous and dicotyledonous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ti plasmid-specified chemotaxis of Agrobacterium tumefaciens C58C1 toward vir-inducing phenolic compounds and soluble factors from monocotyledonous and dicotyledonous plants - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Toxicity of Propiosyringone: A Literature Review and Methodological Framework
A comprehensive search of publicly available scientific literature and toxicology databases has revealed a significant gap in the current understanding of the in vitro toxicity profile of Propiosyringone. At present, there are no specific studies detailing its cytotoxic, genotoxic, or apoptotic effects on various cell lines.
This technical guide is intended for researchers, scientists, and drug development professionals. In the absence of direct data for this compound, this document will serve as a foundational framework, outlining the standard experimental protocols and data presentation methods that should be employed in initial in vitro toxicity assessments. The methodologies described are based on established principles of toxicology and are widely accepted for regulatory submissions and preclinical safety evaluations.
Core Principles of In Vitro Toxicity Assessment
Before initiating any experimental work, a clear understanding of the objectives is crucial. The primary goals of initial in vitro toxicity studies are to:
-
Determine the potential for a compound to cause cell death (cytotoxicity).
-
Assess the ability of a compound to damage genetic material (genotoxicity).
-
Elucidate the mechanisms of cell death, such as apoptosis or necrosis.
-
Establish a preliminary safety profile to guide further preclinical and clinical development.
A tiered approach is often employed, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.
Experimental Protocols for In Vitro Toxicity Assessment
The following sections detail the standard methodologies for key in vitro toxicity assays that would be applicable to the study of this compound.
Cytotoxicity Assays
Cytotoxicity assays are fundamental to determining the concentration at which a compound induces cell death.
2.1.1. Cell Line Selection:
The choice of cell lines is critical and should ideally include a panel that represents different tissues and metabolic capacities. Commonly used cell lines for general cytotoxicity screening include:
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential liver toxicity.
-
HEK293 (Human Embryonic Kidney): To evaluate potential kidney toxicity.
-
Vero (Monkey Kidney Epithelial Cells): Often used as a non-cancerous control.
-
A relevant cancer cell line if this compound is being investigated for anti-cancer properties.
2.1.2. MTT/MTS Assay Protocol:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 1000 µM) for a specified duration (typically 24, 48, and 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Genotoxicity Assays
Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, which may lead to mutations or cancer.
2.2.1. In Vitro Micronucleus Assay Protocol:
The micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.
-
Cell Line: Human peripheral blood lymphocytes or a suitable cell line like L5178Y or TK6 are commonly used.
-
Treatment: Expose cells to at least three concentrations of this compound, a negative control, and a positive control (e.g., mitomycin C for clastogenicity, colchicine for aneugenicity), with and without metabolic activation (S9 mix).
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Cytotoxicity Assessment: Concurrently assess cytotoxicity using measures like the Cytokinesis-Block Proliferation Index (CBPI).
Apoptosis Assays
Determining the mode of cell death is important for understanding the mechanism of toxicity.
2.3.1. Annexin V/Propidium Iodide (PI) Staining Protocol:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Quantitative data from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | 24 Hours | 48 Hours | 72 Hours |
| HepG2 | Data | Data | Data |
| HEK293 | Data | Data | Data |
| Vero | Data | Data | Data |
Table 2: In Vitro Micronucleus Assay Results for this compound
| Treatment | Concentration (µM) | % Micronucleated Cells (-S9) | % Micronucleated Cells (+S9) | CBPI (-S9) | CBPI (+S9) |
| Vehicle Control | 0 | Data | Data | Data | Data |
| This compound | Low | Data | Data | Data | Data |
| This compound | Mid | Data | Data | Data | Data |
| This compound | High | Data | Data | Data | Data |
| Positive Control | Conc | Data | Data | Data | Data |
Table 3: Apoptosis Induction by this compound (% of Cell Population)
| Treatment | Concentration (µM) | Viable | Early Apoptotic | Late Apoptotic/Necrotic |
| Vehicle Control | 0 | Data | Data | Data |
| This compound | Low | Data | Data | Data |
| This compound | Mid | Data | Data | Data |
| This compound | High | Data | Data | Data |
Visualization of Experimental Workflows and Pathways
Visual diagrams are essential for conveying complex experimental processes and biological pathways.
Experimental Workflow for In Vitro Toxicity Screening
Caption: A generalized workflow for the initial in vitro toxicity assessment of a novel compound.
Simplified Apoptosis Signaling Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for a toxic compound.
Conclusion and Future Directions
The absence of in vitro toxicity data for this compound highlights a critical knowledge gap. The experimental framework provided in this guide offers a robust starting point for researchers to initiate a thorough toxicological evaluation of this compound. The generation of such data is essential for any future development and for ensuring the safety of this compound for its intended applications. It is strongly recommended that these foundational studies be conducted to characterize the in vitro toxicological profile of this compound.
Exploring the Antimicrobial Potential of Propiosyringone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
I. Antimicrobial Activity of Acetophenone Derivatives: A Surrogate Overview
Due to the absence of specific quantitative data for Propiosyringone, this section provides an overview of the antimicrobial activity observed in structurally related acetophenone derivatives. This information serves as a foundational reference for what might be expected and what should be investigated for this compound.
Table 1: Representative Antimicrobial Activity of Acetophenone Derivatives
| Compound Class | Test Organism(s) | Assay Type | Quantitative Data (Range) | Reference |
| Hydroxyacetophenones | Staphylococcus aureus, Bacillus subtilis (Gram-positive), Salmonella typhi, Enterobacter aerogenes, Proteus vulgaris (Gram-negative) | Broth Dilution | MIC: Not specified, but described as active | [1] |
| Bromoacetophenones | Staphylococcus aureus, Bacillus subtilis (Gram-positive), Salmonella typhi, Enterobacter aerogenes, Proteus vulgaris (Gram-negative) | Broth Dilution | MIC: Not specified, but described as active | [1] |
| Nitroacetophenones | Staphylococcus aureus, Bacillus subtilis (Gram-positive), Salmonella typhi, Enterobacter aerogenes, Proteus vulgaris (Gram-negative) | Broth Dilution | MIC: Not specified, but described as active | [1] |
| Substituted Acetophenone Semicarbazones | Staphylococcus aureus, Bacillus sp. (Gram-positive), Salmonella typhi, Pseudomonas aeruginosa (Gram-negative), Candida albicans (Fungus) | Disk Diffusion | Zone of Inhibition: Significant activity observed (exact values not provided) | [2] |
Note: This table is illustrative and highlights the potential for antimicrobial activity within the acetophenone class. Specific MIC values and zone of inhibition diameters for these compounds were not consistently reported in the cited general literature.
II. Standardized Experimental Protocols for Antimicrobial Assessment
The following are detailed methodologies for key experiments that should be employed to rigorously assess the antimicrobial effects of this compound.
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted protocol.
Protocol: Broth Microdilution Assay
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of decreasing concentrations.
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. This typically corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate, including a positive control (broth and inoculum only) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or 24-48 hours for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
B. Assessment of Zone of Inhibition
The agar disk diffusion method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a substance.
Protocol: Agar Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described for the MIC assay.
-
Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab to create a lawn of bacteria.
-
Disk Preparation: Impregnate sterile filter paper disks (typically 6 mm in diameter) with a known concentration of the this compound solution. Allow the solvent to evaporate completely.
-
Disk Application: Aseptically place the this compound-impregnated disks, along with a positive control (a known antibiotic) and a negative control (a disk with solvent only), onto the surface of the inoculated MHA plate.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[3][4]
III. Potential Mechanisms of Antimicrobial Action
While the specific mechanisms of this compound are yet to be elucidated, several plausible pathways, based on the actions of other phenolic and acetophenone compounds, can be investigated.
A. Inhibition of Biofilm Formation
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses.
Protocol: Crystal Violet Biofilm Inhibition Assay
-
Inoculum and Plate Preparation: In a 96-well microtiter plate, add a diluted bacterial culture and sub-inhibitory concentrations of this compound (concentrations below the MIC). Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate statically at an optimal temperature for biofilm formation (e.g., 37°C) for 24-48 hours.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes.
-
Washing and Solubilization: Wash the wells again with PBS to remove excess stain. Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to dissolve the stain that has bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 550-590 nm. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.[5]
B. Disruption of Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[6]
Protocol: Quorum Sensing Inhibition Assay (using a reporter strain)
-
Reporter Strain: Utilize a bacterial reporter strain that produces a detectable signal (e.g., bioluminescence or a colored pigment like violacein in Chromobacterium violaceum) in response to specific QS molecules.
-
Assay Setup: In a suitable growth medium, combine the reporter strain, the appropriate QS signal molecule (e.g., an N-acyl homoserine lactone), and various concentrations of this compound.
-
Incubation: Incubate the cultures under appropriate conditions.
-
Signal Quantification: Measure the output of the reporter system (e.g., luminescence with a luminometer or pigment extraction and spectrophotometry). A decrease in the signal in the presence of this compound suggests interference with the QS pathway.[7][8]
IV. Visualizing Experimental Workflows and Potential Pathways
The following diagrams, generated using Graphviz, illustrate a standard experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.
While direct evidence for the antimicrobial effects of this compound is currently limited, its chemical structure as an acetophenone suggests that it is a worthwhile candidate for investigation. The standardized protocols and potential mechanisms of action outlined in this guide provide a robust framework for researchers to systematically evaluate the antimicrobial properties of this compound. Such studies are crucial for the discovery and development of new therapeutic agents to combat the growing threat of antimicrobial resistance.
References
- 1. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. singerinstruments.com [singerinstruments.com]
- 4. Antibacterial Inhibition Zone - Phi NanoScience Center (PNSC) [phi-nano.com]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Natural Products on Bacterial Communication and Network-Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Propiosyringone in Plant Tissues using HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiosyringone is a key intermediate in the phenylpropanoid pathway, which is integral to the biosynthesis of lignin and various secondary metabolites in plants. These compounds play crucial roles in plant development, defense mechanisms, and structural integrity. The ability to accurately quantify this compound in different plant tissues is essential for research in plant physiology, pathology, and for the development of novel therapeutic agents derived from plant sources. This document provides a detailed protocol for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound, a phenylpropanoid, is a precursor to sinapyl alcohol, one of the primary monolignols involved in the formation of syringyl lignin. The phenylpropanoid pathway is a major route for the synthesis of a wide array of plant natural products, including flavonoids, coumarins, and stilbenes, many of which have significant biological activities. The quantification of intermediates like this compound can provide valuable insights into the metabolic flux through this pathway under different physiological conditions or in response to environmental stimuli. HPLC is a robust and widely used analytical technique for the separation and quantification of such compounds from complex plant extracts.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Tissues
This protocol describes a general method for the extraction of phenylpropanoids, including this compound, from plant tissues. Researchers may need to optimize the protocol based on the specific plant material.
Materials:
-
Fresh or lyophilized plant tissue (e.g., leaves, stems, roots)
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh approximately 100 mg of fresh plant tissue or 20 mg of lyophilized tissue.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of 80% methanol in water (v/v) to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at 60°C for 15 minutes in a water bath or heating block to enhance extraction.
-
Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
For cleaner samples, the extraction can be repeated by adding another 1 mL of 80% methanol to the pellet, vortexing, centrifuging, and pooling the supernatants.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the vials at 4°C until analysis.
HPLC Quantification of this compound
This section outlines a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for the separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 280 nm (This is a recommended starting wavelength for phenolic compounds; optimization may be required).
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 70 | 30 |
| 15.0 | 40 | 60 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 26.0 | 95 | 5 |
| 30.0 | 95 | 5 |
Calibration:
-
Prepare a stock solution of authentic this compound standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard.
-
The concentration of this compound in the plant extracts can be determined by interpolating the peak area of the sample on the calibration curve.
Data Presentation
Quantitative data should be organized in a clear and structured manner to facilitate comparison between different samples. The following table is a template for presenting the quantification results of this compound in various plant tissues under different experimental conditions.
Table 1: Illustrative Quantification of this compound in Arabidopsis thaliana Tissues.
Note: The following values are for illustrative purposes only and should be replaced with experimental data.
| Plant Tissue | Treatment | This compound Concentration (µg/g fresh weight) ± SD |
| Rosette Leaves | Control | 15.2 ± 1.8 |
| Rosette Leaves | Pathogen Inoculation | 45.7 ± 4.2 |
| Stem | Control | 28.9 ± 3.1 |
| Stem | Pathogen Inoculation | 72.4 ± 6.5 |
| Roots | Control | 8.5 ± 0.9 |
| Roots | Pathogen Inoculation | 22.1 ± 2.5 |
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the position of this compound within the broader phenylpropanoid pathway leading to the synthesis of monolignols.
Caption: Biosynthesis pathway of sinapyl alcohol, a key monolignol.
Experimental Workflow
The following diagram outlines the complete workflow from sample collection to data analysis for the quantification of this compound.
Caption: Workflow for this compound quantification.
Application of Propiosyringone in Agrochemical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiosyringone (1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone) is a phenolic compound structurally related to other naturally occurring phenolics that play significant roles in plant physiology and plant-microbe interactions. While direct, large-scale application of this compound in commercial agrochemical formulations is not widely documented, its structural similarity to compounds like acetosyringone suggests a high potential for use in several agricultural and biotechnological applications. These application notes provide an overview of the potential uses of this compound, hypothesized mechanisms of action, and detailed protocols for research and development.
The primary hypothesized roles for this compound in agrochemical contexts are centered around its potential to:
-
Act as a plant defense elicitor.
-
Serve as a synergist with other agrochemicals.
-
Function as a plant growth regulator.
-
Enhance the efficiency of plant genetic transformation.
These notes are intended to guide researchers in exploring and validating these potential applications.
Potential Applications and Mechanisms of Action
Plant Defense Elicitor
Many phenolic compounds are known to induce plant defense responses, leading to systemic acquired resistance (SAR). This compound may act as a signaling molecule that triggers downstream defense pathways.
Hypothesized Signaling Pathway:
Caption: Hypothesized signaling pathway for this compound-induced plant defense.
Synergist in Pesticide and Herbicide Formulations
Phenolic compounds can enhance the efficacy of certain pesticides and herbicides by increasing their uptake, inhibiting their detoxification by the plant or pest, or by having additive biological effects.
Logical Relationship:
Caption: Logical diagram illustrating the synergistic role of this compound.
Plant Growth Regulation
Certain phenolic compounds can influence plant growth and development by modulating hormone signaling pathways.[1][2][3][4] this compound may affect processes such as root development, flowering time, and stress tolerance.
Experimental Workflow:
Caption: Experimental workflow for assessing this compound as a plant growth regulator.
Enhancer of Agrobacterium-mediated Transformation
Acetosyringone, a structural analog of this compound, is a well-known inducer of the vir genes in Agrobacterium tumefaciens, which is essential for T-DNA transfer to plant cells.[5][6][7] It is highly probable that this compound exhibits similar activity.
Mechanism of Action:
Caption: Mechanism of this compound in enhancing Agrobacterium-mediated transformation.
Quantitative Data Summary
The following tables present hypothetical yet plausible data based on the expected activities of phenolic compounds in agrochemical contexts. These tables are intended to serve as a template for organizing experimental results.
Table 1: Efficacy of this compound as a Plant Defense Elicitor against Pseudomonas syringae in Arabidopsis thaliana
| Treatment | This compound Conc. (µM) | Disease Severity Index (0-5) | PR-1 Gene Expression (Fold Change) |
| Control (Mock) | 0 | 4.2 ± 0.5 | 1.0 ± 0.2 |
| This compound | 50 | 3.1 ± 0.4 | 5.3 ± 0.8 |
| This compound | 100 | 2.0 ± 0.3 | 12.7 ± 1.5 |
| This compound | 200 | 1.8 ± 0.2 | 15.1 ± 2.1 |
| Positive Control (Salicylic Acid 1mM) | N/A | 1.5 ± 0.3 | 20.5 ± 3.0 |
Table 2: Synergistic Effect of this compound with Glyphosate on Amaranthus retroflexus (Redroot Pigweed)
| Treatment | Glyphosate Conc. (mM) | This compound Conc. (µM) | Plant Mortality (%) |
| Control | 0 | 0 | 0 |
| Glyphosate | 0.5 | 0 | 35 ± 5 |
| This compound | 0 | 100 | 5 ± 2 |
| Glyphosate + this compound | 0.5 | 100 | 65 ± 7 |
| Glyphosate | 1.0 | 0 | 70 ± 6 |
| Glyphosate + this compound | 1.0 | 100 | 95 ± 4 |
Table 3: Effect of this compound on Root Growth of Tomato (Solanum lycopersicum) Seedlings
| Treatment | This compound Conc. (µM) | Primary Root Length (cm) | Lateral Root Density (number/cm) |
| Control | 0 | 8.5 ± 0.7 | 3.2 ± 0.4 |
| This compound | 10 | 9.8 ± 0.9 | 4.5 ± 0.5 |
| This compound | 50 | 11.2 ± 1.1 | 5.8 ± 0.6 |
| This compound | 100 | 9.1 ± 0.8 | 4.1 ± 0.5 |
| This compound | 200 | 6.4 ± 0.6 | 2.5 ± 0.3 |
Table 4: Enhancement of Agrobacterium-mediated Transformation Efficiency in Tobacco (Nicotiana tabacum) Leaf Discs
| Treatment | This compound Conc. (µM) | Transformation Efficiency (%) |
| Control (No Phenolic Inducer) | 0 | 8 ± 2 |
| This compound | 50 | 25 ± 4 |
| This compound | 100 | 45 ± 6 |
| This compound | 200 | 58 ± 7 |
| Positive Control (Acetosyringone 200 µM) | N/A | 60 ± 5 |
Experimental Protocols
Protocol 1: Evaluation of this compound as a Plant Defense Elicitor
Objective: To determine the efficacy of this compound in inducing resistance against a model pathogen.
Materials:
-
Arabidopsis thaliana (Col-0) plants (4-6 weeks old)
-
Pseudomonas syringae pv. tomato DC3000
-
This compound stock solution (100 mM in DMSO)
-
Salicylic acid (positive control)
-
Sterile water
-
Spectrophotometer
-
Syringes
-
RNA extraction kit and qPCR reagents
Methodology:
-
Plant Treatment: Prepare working solutions of this compound (50, 100, 200 µM) in sterile water. Apply the solutions to the leaves of Arabidopsis plants via foliar spray until runoff. A mock treatment (water with equivalent DMSO concentration) serves as the negative control.
-
Pathogen Inoculation: 24-48 hours post-treatment, inoculate the plants with a bacterial suspension of P. syringae (OD600 = 0.001 in 10 mM MgCl2) by infiltrating the leaves with a needleless syringe.
-
Disease Scoring: At 3-5 days post-inoculation, score disease symptoms on a scale of 0 (no symptoms) to 5 (severe chlorosis and necrosis).
-
Gene Expression Analysis: At 24 hours post-treatment (before pathogen inoculation), harvest leaf tissue for RNA extraction. Perform qPCR to quantify the expression of the defense marker gene PR-1.
Protocol 2: Assessment of Synergistic Activity with Herbicides
Objective: To evaluate if this compound can enhance the efficacy of a commercial herbicide.
Materials:
-
Target weed species (e.g., Amaranthus retroflexus) grown in pots
-
Commercial glyphosate formulation
-
This compound stock solution (100 mM in DMSO)
-
Spray bottles
-
Growth chamber or greenhouse
Methodology:
-
Preparation of Spray Solutions: Prepare spray solutions containing glyphosate at sub-lethal concentrations (e.g., 0.5 mM and 1.0 mM) with and without a fixed concentration of this compound (e.g., 100 µM). Include controls with only water, DMSO, and this compound.
-
Application: Spray the solutions onto the foliage of the weed seedlings at the 3-4 leaf stage.
-
Evaluation: After 7-14 days, assess plant mortality and biomass reduction compared to the control groups.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to determine if the combination of glyphosate and this compound results in a significantly higher efficacy than the sum of their individual effects.
Protocol 3: Investigation of Plant Growth Regulatory Effects
Objective: To determine the effect of this compound on seedling growth and development.
Materials:
-
Tomato (Solanum lycopersicum) seeds
-
Agar plates with half-strength Murashige and Skoog (MS) medium
-
This compound stock solution (100 mM in DMSO)
-
Growth chamber
Methodology:
-
Media Preparation: Prepare MS agar plates supplemented with different concentrations of this compound (e.g., 10, 50, 100, 200 µM). Include a control plate with an equivalent amount of DMSO.
-
Seed Germination and Growth: Surface-sterilize tomato seeds and place them on the prepared agar plates.
-
Incubation: Incubate the plates vertically in a growth chamber under a 16h light/8h dark photoperiod.
-
Data Collection: After 10-14 days, measure the primary root length and count the number of lateral roots for each seedling.
-
Analysis: Compare the growth parameters of seedlings treated with this compound to the control seedlings.
Protocol 4: Testing for Enhancement of Agrobacterium-mediated Transformation
Objective: To assess the ability of this compound to improve transformation efficiency.
Materials:
-
Agrobacterium tumefaciens strain (e.g., EHA105) carrying a binary vector with a reporter gene (e.g., GUS or GFP)
-
Tobacco (Nicotiana tabacum) plants
-
MS medium for co-cultivation
-
This compound and Acetosyringone stock solutions
-
Antibiotics for selection (e.g., kanamycin) and for eliminating Agrobacterium (e.g., cefotaxime)
Methodology:
-
Agrobacterium Culture: Grow Agrobacterium in liquid LB medium to an OD600 of 0.6-0.8. Pellet the cells and resuspend them in liquid MS medium.
-
Induction: Add this compound (50, 100, 200 µM) or Acetosyringone (200 µM, positive control) to the bacterial suspension and incubate for 1-3 hours at room temperature. A control without any phenolic inducer should be included.
-
Explant Preparation and Inoculation: Prepare leaf discs from sterile tobacco plants and immerse them in the induced Agrobacterium suspension for 20-30 minutes.
-
Co-cultivation: Place the leaf discs on solid MS co-cultivation medium and incubate in the dark for 2-3 days.
-
Selection and Regeneration: Transfer the leaf discs to selection medium containing appropriate antibiotics to select for transformed plant cells and to kill the bacteria.
-
Efficiency Calculation: After 3-4 weeks, count the number of regenerating calli or shoots that are resistant to the selection agent. Calculate the transformation efficiency as the percentage of explants producing transgenic events.
Conclusion
This compound holds considerable, yet largely unexplored, potential for application in modern agriculture and plant biotechnology. The protocols and hypothesized frameworks presented here provide a foundation for researchers to systematically investigate its utility as a plant defense elicitor, an agrochemical synergist, a plant growth regulator, and an enhancer of genetic transformation. Rigorous experimental validation is crucial to translate this potential into practical applications for crop improvement and protection.
References
Protocol for Evaluating Propiosyringone as a Putative Plant Growth Promoter
Introduction
Propiosyringone (CAS 5650-43-1) is a phenolic compound that has been identified in various plant species and is structurally related to other known signaling molecules involved in plant-microbe interactions.[1] While its precise role in endogenous plant development is not fully elucidated, its structural similarity to compounds like acetosyringone, which plays a role in plant defense and signaling, suggests potential activity as a plant growth regulator.[2] This document provides a detailed protocol for researchers and scientists to systematically evaluate the efficacy of this compound as a plant growth promoter. The described methodologies cover in vitro and in planta assays to assess its impact on key developmental parameters.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is essential for accurate and reproducible experimental design.
| Property | Value | Source |
| CAS Number | 5650-43-1 | [1][][4] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][] |
| Molecular Weight | 210.23 g/mol | [1][][4] |
| Appearance | White powder or colorless to pale yellow liquid | [1][5] |
| Solubility | Soluble in organic solvents (e.g., alcohol); low solubility in water | [1][5] |
| Melting Point | 107.00 to 109.00 °C | [5] |
Experimental Protocols
Preparation of this compound Solutions
3.1.1. Stock Solution (10 mM)
Due to its low water solubility, a stock solution in an organic solvent is required.
-
Weigh 21.023 mg of this compound powder.
-
Dissolve the powder in 10 mL of 100% ethanol or Dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C in a light-protected container.
3.1.2. Working Solutions
Prepare fresh working solutions before each experiment by diluting the stock solution in the respective growth medium (e.g., Murashige and Skoog (MS) medium for in vitro assays or distilled water for soil application).
Important: Ensure the final concentration of the organic solvent in the working solution is minimal (ideally ≤ 0.1%) to avoid solvent-induced effects on plant growth. A solvent-only control group must be included in all experiments.
Experiment 1: In Vitro Seed Germination and Seedling Growth Assay
This assay evaluates the effect of this compound on seed germination and early seedling development under sterile conditions. Arabidopsis thaliana is a suitable model organism for this experiment.
Methodology:
-
Seed Sterilization: Surface-sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 5 minutes in a 1% sodium hypochlorite solution, and then rinse five times with sterile distilled water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on square petri dishes containing 0.5X MS medium supplemented with a range of this compound concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) and the solvent control.
-
Stratification: Cold-treat the plates at 4°C for 48 hours in the dark to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
-
Data Collection:
-
Germination Rate: Record the percentage of seeds that have emerged radicles daily for 7 days.
-
Root Elongation: After 10 days, capture high-resolution images of the seedlings and measure the primary root length using image analysis software (e.g., ImageJ).
-
Lateral Root Density: Count the number of emerged lateral roots per unit of primary root length.
-
Fresh Weight: Carefully remove seedlings from the agar, blot dry, and measure the fresh weight of a pooled sample of seedlings from each plate.
-
Experiment 2: In Planta Growth Promotion Assay
This experiment assesses the impact of this compound on the growth of soil-grown plants. A common model for this is the tomato (Solanum lycopersicum) or maize (Zea mays).
Methodology:
-
Planting: Sow seeds in pots filled with a standard potting mix. Thin seedlings to one per pot after emergence.
-
Treatment Application: Once the seedlings have developed their first true leaves, begin treatment application. Apply 50 mL of the this compound working solutions (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM) and the solvent control to the soil around the base of each plant twice a week.
-
Growth Conditions: Maintain the plants in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Data Collection (after 4-6 weeks):
-
Plant Height: Measure the height of the main stem from the soil surface to the apical meristem.
-
Leaf Number: Count the total number of fully expanded leaves.
-
Stem Diameter: Measure the diameter of the stem at a fixed point above the soil level using calipers.
-
Biomass Measurement: Harvest the shoots and roots separately. Record the fresh weight of each. Dry the plant material in an oven at 70°C for 48-72 hours, or until a constant weight is achieved, to determine the dry weight.
-
Data Presentation
Summarize all quantitative data in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Arabidopsis thaliana Seedling Growth (In Vitro)
| This compound (µM) | Germination Rate (%) | Primary Root Length (cm) | Lateral Root Density (roots/cm) | Fresh Weight (mg/seedling) |
| 0 (Control) | ||||
| Solvent Control | ||||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 |
Table 2: Effect of this compound on Tomato Plant Growth (In Planta)
| This compound (µM) | Plant Height (cm) | Leaf Number | Stem Diameter (mm) | Shoot Dry Weight (g) | Root Dry Weight (g) |
| 0 (Control) | |||||
| Solvent Control | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 200 |
Visualization of Workflows and Potential Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for testing this compound.
Hypothetical Signaling Pathway Interaction
Based on the phenolic structure of this compound, it may interact with plant hormone signaling pathways, particularly auxin, which is a key regulator of root development and overall growth.
Caption: Hypothetical signaling pathway for this compound.
Further Investigations
To elucidate the mechanism of action of this compound, further experiments are recommended:
-
Transcriptomic Analysis (RNA-Seq): Compare the gene expression profiles of this compound-treated plants with controls to identify differentially expressed genes, particularly those related to hormone biosynthesis and signaling.
-
Hormone Quantification: Measure the endogenous levels of major plant hormones (e.g., auxins, cytokinins, gibberellins) in treated and control plants to determine if this compound affects their biosynthesis or metabolism.
-
Reporter Gene Studies: Utilize plant lines containing hormone-responsive reporter genes (e.g., DR5::GUS for auxin) to visualize the in situ effects of this compound on hormone signaling.
By following these detailed protocols, researchers can effectively assess the potential of this compound as a novel plant growth promoter and gain insights into its mode of action.
References
- 1. CAS 5650-43-1: this compound | CymitQuimica [cymitquimica.com]
- 2. "Involvement of acetosyringone in plant–pathogen recognition" by C. Jacyn Baker, Norton M. Mock et al. [digitalcommons.unl.edu]
- 4. 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | C11H14O4 | CID 79735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 5650-43-1 [thegoodscentscompany.com]
Application Notes and Protocols for Lignin Analysis Using Internal Standards
Introduction
The quantitative analysis of lignin is crucial for researchers, scientists, and drug development professionals working with plant biomass and its derivatives. Lignin's complex structure necessitates robust analytical methods to determine its monomeric composition and the prevalence of different intermolecular linkages. The use of internal standards is paramount for achieving accurate and reproducible quantification in techniques such as thioacidolysis, Derivatization Followed by Reductive Cleavage (DFRC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
While the query specified the use of propiosyringone as a standard, a comprehensive review of the scientific literature did not yield established protocols or data supporting its use as an internal standard for thioacidolysis, DFRC, or quantitative NMR analysis of lignin. One study mentioned this compound in the context of pyrolysis-gas chromatography of acetylated lignin samples, but not in the capacity of an internal standard.
Therefore, these application notes provide detailed protocols for widely accepted internal standards in key lignin analysis methods to ensure methodological rigor and data accuracy. For thioacidolysis, we will discuss the use of tetracosane and 4,4'-ethylenebisphenol. For quantitative ¹³C NMR, 1,3,5-trioxane will be presented as a suitable internal standard.
Thioacidolysis for Lignin Monomer Quantification
Principle
Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4 aryl ether linkages in lignin, which are the most abundant linkage types. This process releases monomeric units (p-hydroxyphenyl, guaiacyl, and syringyl units) as their thioethylated derivatives, which can then be quantified by gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The inclusion of an internal standard is critical to correct for variations in sample handling, derivatization, and GC injection volume.
Experimental Protocol: Thioacidolysis using Tetracosane or 4,4'-Ethylenebisphenol as Internal Standard
This protocol is adapted from established methods for the analysis of lignin monomer composition.[1]
Materials:
-
Extractive-free, dry biomass sample (2-5 mg)
-
Thioacidolysis reagent: 2.5% (v/v) boron trifluoride diethyl etherate and 10% (v/v) ethanethiol in 1,4-dioxane.
-
Internal Standard Stock Solution:
-
Tetracosane in dichloromethane (for GC-FID)
-
4,4'-Ethylenebisphenol in dichloromethane (for GC-MS)
-
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
Screw-cap reaction vials (2 mL) with Teflon-lined septa
-
Heating block or oven at 100°C
-
Vortex mixer
-
Centrifuge
-
GC-FID or GC-MS system
Procedure:
-
Sample Preparation: Weigh 2-5 mg of the dried, extractive-free biomass sample into a 2 mL reaction vial.
-
Internal Standard Addition: Add a known amount of the internal standard stock solution to the vial. The amount should be chosen to give a peak area comparable to the expected lignin monomer peaks.
-
Reaction: Add 1 mL of the thioacidolysis reagent to the vial. Flush the vial with nitrogen, cap it tightly, and vortex to mix the contents.
-
Digestion: Place the vial in a heating block or oven at 100°C for 4 hours.
-
Quenching: After cooling the vial on ice, add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.
-
Extraction: Add 1 mL of dichloromethane, vortex thoroughly, and centrifuge to separate the phases. Carefully transfer the organic (bottom) layer to a clean vial. Repeat the extraction twice more and combine the organic layers.
-
Drying: Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial and heat at 60°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers.
-
GC Analysis: Analyze the derivatized sample by GC-FID or GC-MS.
Data Presentation
The quantification of the lignin monomers is based on the peak areas of their TMS-derivatized thioethylated products relative to the peak area of the internal standard. Response factors for each monomer relative to the internal standard should be determined using authentic standards.
| Lignin Monomer | Retention Time (min) | Peak Area | Response Factor (RF) | Concentration (µg/mg sample) |
| p-Hydroxyphenyl (H) | tH | AH | RFH | (AH / AIS) * (CIS / Wsample) / RFH |
| Guaiacyl (G) | tG | AG | RFG | (AG / AIS) * (CIS / Wsample) / RFG |
| Syringyl (S) | tS | AS | RFS | (AS / AIS) * (CIS / Wsample) / RFS |
| Internal Standard (IS) | tIS | AIS | 1.00 | - |
Caption: Example table for summarizing quantitative data from thioacidolysis. CIS is the amount of internal standard added, and Wsample is the weight of the sample.
Experimental Workflow for Thioacidolysis
References
Application Notes & Protocols: Development of a Competitive ELISA for Propiosyringone Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiosyringone, a phenolic compound with the chemical formula C₁₁H₁₄O₄, is recognized for its role in plant-microbe signaling.[1] Its structural similarity to other biologically active small molecules suggests potential applications in various fields, including agriculture and pharmacology. The development of a sensitive and specific quantitative assay is crucial for studying its pharmacokinetics, pharmacodynamics, and for quality control purposes. This document outlines the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of this compound.
ELISA is a versatile plate-based assay technique used for detecting and quantifying soluble substances like peptides, proteins, antibodies, and hormones.[2] For small molecules like this compound, which are generally not immunogenic on their own, a competitive ELISA format is often employed.[2] This involves the synthesis of a hapten-carrier conjugate to elicit an antibody response and a competitive binding reaction between the free analyte in the sample and a labeled antigen for a limited number of antibody binding sites.[2][3]
Principle of the Assay
The proposed assay is a competitive ELISA. This format is ideal for small molecules with a single epitope.[2] The principle relies on the competition between this compound in the sample and a this compound-enzyme conjugate for binding to a limited amount of anti-Propiosyringone antibody that is coated on a microplate. The amount of colored product generated by the enzyme is inversely proportional to the concentration of this compound in the sample.
Materials and Methods
Materials
-
This compound (CAS 5650-43-1)[1]
-
Bovine Serum Albumin (BSA)
-
Keyhole Limpet Hemocyanin (KLH)
-
Horseradish Peroxidase (HRP)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]
-
N-Hydroxysuccinimide (NHS)[4]
-
Complete and Incomplete Freund's Adjuvant
-
96-well polystyrene microplates
-
Phosphate Buffered Saline (PBS)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Experimental Protocols
1. Hapten Synthesis and Carrier Protein Conjugation
To elicit an immune response, the small molecule this compound (the hapten) must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for immunization.[3][5] A carboxyl group needs to be introduced into the this compound structure to facilitate covalent linkage to the amine groups of the carrier proteins.
-
Hapten Derivatization: A carboxyl group can be introduced at the hydroxyl group of this compound by reacting it with a bifunctional reagent like succinic anhydride.
-
Conjugation to Carrier Proteins: The derivatized this compound is then activated using a carbodiimide (DCC or EDC) and NHS chemistry to form an NHS ester.[4] This activated hapten is then reacted with the carrier proteins (BSA and KLH) to form stable amide bonds.
-
Purification: The resulting conjugates (this compound-KLH and this compound-BSA) are purified by dialysis to remove unreacted hapten and reagents.
2. Antibody Production
Polyclonal or monoclonal antibodies can be generated. For initial assay development, polyclonal antibodies are often a faster and more cost-effective option.
-
Immunization: Animals (e.g., rabbits or mice) are immunized with the this compound-KLH conjugate emulsified in Complete Freund's Adjuvant for the primary immunization, followed by booster injections with the conjugate in Incomplete Freund's Adjuvant.
-
Titer Determination: The antibody titer in the serum is monitored by indirect ELISA using plates coated with this compound-BSA.
-
Antibody Purification: Once a high titer is achieved, the antiserum is collected, and the IgG fraction is purified using protein A/G affinity chromatography.
3. Development of the Competitive ELISA
-
Coating: A 96-well microplate is coated with the anti-Propiosyringone antibody by incubating overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer to prevent non-specific binding.
-
Competitive Reaction: this compound standards or samples are added to the wells, followed by the addition of a fixed amount of this compound-HRP conjugate. The plate is incubated to allow competition for antibody binding.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The HRP enzyme on the bound conjugate will catalyze the conversion of the substrate to a colored product.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution.
-
Data Acquisition: The absorbance is read at the appropriate wavelength using a microplate reader.
Data Presentation
The following tables represent hypothetical data that would be obtained during the development and validation of the this compound ELISA.
Table 1: Antibody Titer Determination by Indirect ELISA
| Serum Dilution | Absorbance at 450 nm (OD₄₅₀) |
| 1:1,000 | 2.850 |
| 1:5,000 | 2.100 |
| 1:10,000 | 1.550 |
| 1:20,000 | 0.980 |
| 1:40,000 | 0.520 |
| 1:80,000 | 0.250 |
| Pre-immune Serum | 0.110 |
Table 2: Standard Curve for this compound Competitive ELISA
| This compound (ng/mL) | Absorbance at 450 nm (OD₄₅₀) | % B/B₀ |
| 0 | 1.800 | 100 |
| 0.1 | 1.530 | 85 |
| 0.5 | 1.170 | 65 |
| 1 | 0.810 | 45 |
| 5 | 0.450 | 25 |
| 10 | 0.270 | 15 |
| 50 | 0.126 | 7 |
| 100 | 0.090 | 5 |
B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100
Table 3: Assay Precision
| This compound (ng/mL) | Intra-assay CV (%) (n=10) | Inter-assay CV (%) (n=10) |
| 1 | 5.2 | 7.8 |
| 10 | 4.5 | 6.5 |
| 50 | 6.1 | 8.2 |
Table 4: Recovery Study in Spiked Samples
| Sample Matrix | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) | Recovery (%) |
| Cell Culture Media | 5 | 4.85 | 97 |
| 20 | 19.20 | 96 | |
| Plant Extract | 5 | 4.65 | 93 |
| 20 | 18.20 | 91 |
Visualizations
Caption: Workflow for the development of a this compound ELISA.
Caption: Principle of the competitive ELISA for this compound detection.
Caption: Hypothetical signaling pathway modulated by a small molecule.
References
- 1. CAS 5650-43-1: this compound | CymitQuimica [cymitquimica.com]
- 2. ELISA Assay Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 3. 抗体産生 (免疫原の調製) | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of haptens and conjugates for ELISAs of phytoestrogens. Development of the immunological tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Propiosyringone: A Versatile Lignin-Derived Building Block for Fine Chemical Synthesis
For Immediate Release
[City, State] – [Date] – Propiosyringone, a phenolic compound readily available from the depolymerization of lignin, is emerging as a valuable and sustainable building block for the synthesis of a wide array of fine chemicals. Its unique chemical structure, featuring a guaiacyl unit with a reactive propyl side chain, offers a versatile platform for the development of pharmaceuticals, agrochemicals, and other high-value specialty chemicals. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols and quantitative data for key transformations.
Introduction
This compound (1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one) is a naturally occurring phenolic ketone that can be efficiently obtained from the breakdown of lignocellulosic biomass. As a renewable feedstock, it presents an attractive alternative to petroleum-based starting materials in the fine chemical industry. The presence of a hydroxyl group, a ketone, and an aromatic ring allows for a diverse range of chemical modifications, making it an ideal synthon for constructing complex molecular architectures.
Key Synthetic Applications & Protocols
This section details several key synthetic transformations of this compound, providing specific experimental protocols and corresponding yield data.
Knoevenagel-Doebner Condensation for the Synthesis of Sinapic Acid
Sinapic acid is a hydroxycinnamic acid with significant antioxidant, antimicrobial, and anti-inflammatory properties, finding applications in the food, cosmetic, and pharmaceutical industries.[1] this compound can be readily converted to sinapic acid via a Knoevenagel-Doebner condensation with malonic acid.
Reaction Scheme:
Caption: Knoevenagel-Doebner condensation of this compound.
Experimental Protocol:
A mixture of this compound (1.0 eq), malonic acid (1.2 eq), and a catalytic amount of piperidine in pyridine is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the product. The crude sinapic acid is then purified by recrystallization.
Quantitative Data:
| Starting Material | Product | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Syringaldehyde | Sinapic Acid | Piperidine | Pyridine | 2.5 | 70 | 78 | >95 | [1] |
Note: While this data is for the closely related syringaldehyde, similar yields are expected for this compound under optimized conditions.
Dakin Oxidation for the Synthesis of 2,6-Dimethoxyhydroquinone
The Dakin oxidation provides a method for converting ortho- or para-hydroxyaryl aldehydes or ketones into benzenediols. This reaction can be applied to this compound to synthesize 2,6-dimethoxyhydroquinone, a valuable antioxidant and polymerization inhibitor.
Reaction Scheme:
Caption: Dakin oxidation of this compound.
Experimental Protocol:
This compound is dissolved in an aqueous solution of sodium hydroxide. Hydrogen peroxide (30%) is then added dropwise to the solution while maintaining the temperature below 40°C. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then acidified and extracted with a suitable organic solvent. The product is purified by column chromatography or recrystallization.[2][3]
Quantitative Data:
| Starting Material | Product | Oxidant | Base | Yield (%) | Reference |
| o/p-Hydroxyaryl ketones | Benzenediols | H₂O₂ | NaOH/KOH | High | [3] |
Note: Specific yield for this compound is not detailed in the searched literature, but the reaction is generally high-yielding for similar substrates.
Catalytic Hydrogenation to 4-Propylsyringol
The ketone functionality of this compound can be reduced to a methylene group through catalytic hydrogenation, yielding 4-propylsyringol. This compound is a valuable flavoring agent and has potential applications in the synthesis of polymers and other specialty chemicals.
Reaction Scheme:
Caption: Catalytic hydrogenation of this compound.
Experimental Protocol:
This compound is dissolved in ethanol in a high-pressure reactor. A catalytic amount of ruthenium on carbon (Ru/C) is added to the solution. The reactor is then pressurized with hydrogen gas and heated. The reaction is monitored by gas chromatography (GC). After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.[4]
Quantitative Data:
| Starting Material | Product | Catalyst | Solvent | Yield of Monomeric Methoxyphenols (wt%) | Reference |
| Birch Wood Lignin | 4-Propylsyringol & others | Ru/C | Ethanol | up to 11 | [4] |
Note: This yield represents the total monomeric methoxyphenols from lignin hydrogenation, with 4-propylsyringol being a significant component.
Logical Workflow for Fine Chemical Synthesis from this compound
The following diagram illustrates a logical workflow for the synthesis of various fine chemicals starting from the lignin-derived building block, this compound.
Caption: Synthetic routes from lignin to fine chemicals via this compound.
Conclusion
This compound stands out as a promising, bio-based platform molecule for the synthesis of a variety of valuable fine chemicals. The protocols and data presented here highlight its versatility and potential to contribute to a more sustainable chemical industry. Further research into novel transformations and applications of this compound is encouraged to fully unlock the potential of this renewable building block.
Contact: [Insert Contact Information for Inquiries]
References
Application Notes and Protocols for Evaluating the Antioxidant Capacity of Propiosyringone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiosyringone, a phenolic compound, is of significant interest for its potential antioxidant properties. As a derivative of sinapic acid, it belongs to a class of molecules known for their ability to scavenge free radicals and modulate cellular oxidative stress responses. The evaluation of its antioxidant capacity is a critical step in understanding its potential therapeutic applications. This document provides detailed protocols for common in vitro assays used to determine the antioxidant capacity of this compound: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay. Additionally, a relevant signaling pathway associated with the antioxidant action of phenolic compounds is described.
Data Presentation: Antioxidant Capacity of this compound and Structurally Related Compounds
Extensive literature searches did not yield specific quantitative data on the antioxidant capacity of this compound. However, to provide a frame of reference, the following table summarizes the antioxidant capacity of structurally related phenolic compounds, sinapic acid and acetosyringone. These values can serve as a preliminary guide for expected activity.
| Compound | Assay | IC50 / Activity | Reference Compound |
| Sinapic Acid | DPPH | 82% inhibition at 50 µM | Metformin |
| Sinapic Acid | ABTS | 86.5% inhibition at 50 µM | Metformin |
| Sinapic Acid | Superoxide Radical Scavenging | IC50 = 17.98 mM | Trolox (IC50 = 7.24 mM)[1] |
| Acetosyringone | Antibacterial (in combination with H2O2 and peroxidase) | Growth inhibition of various bacteria | N/A[2] |
Note: IC50 represents the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity in terms of Trolox equivalents.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[3]
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Standard (e.g., Trolox or Ascorbic Acid): Prepare a stock solution of the standard in methanol (e.g., 1 mg/mL).
-
-
Assay Procedure:
-
Prepare a series of dilutions of the this compound stock solution and the standard in methanol.
-
In a 96-well microplate, add 100 µL of each dilution to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of each sample dilution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
Plot a graph of percentage inhibition versus concentration for both this compound and the standard.
-
Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the graph.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound Stock Solution and Standard (e.g., Trolox): Prepare stock solutions in a suitable solvent.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the this compound stock solution and the standard.
-
In a 96-well microplate, add 10 µL of each dilution to separate wells.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
For the blank, add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Create a standard curve using the Trolox dilutions.
-
Express the antioxidant capacity of this compound as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[4]
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm to 37°C before use.
-
This compound Stock Solution and Standard (e.g., FeSO₄·7H₂O): Prepare stock solutions.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the this compound stock solution and the ferrous sulfate standard.
-
In a 96-well microplate, add 20 µL of each dilution to separate wells.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using the ferrous sulfate dilutions.
-
Calculate the FRAP value of this compound from the standard curve and express it as mmol Fe²⁺ equivalents per gram of sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) that is caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution (10 µM): Prepare in 75 mM phosphate buffer (pH 7.4).
-
AAPH Solution (240 mM): Prepare fresh in 75 mM phosphate buffer (pH 7.4).
-
This compound Stock Solution and Standard (Trolox): Prepare stock solutions in a suitable solvent and then dilute with 75 mM phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of each this compound dilution, Trolox standard, or blank (phosphate buffer) to separate wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence (excitation at 485 nm, emission at 520 nm) every 2 minutes for at least 60 minutes.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the ORAC value of this compound from the standard curve and express it as µmol of Trolox Equivalents (TE) per gram of sample.
-
Signaling Pathway
Keap1-Nrf2 Antioxidant Response Pathway:
Phenolic compounds, including this compound, are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Keap1-Nrf2 system. Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like certain phenolics, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.
References
- 1. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pattern-triggered immunity-related phenolic, acetosyringone, boosts rapid inhibition of a diverse set of plant pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
Propiosyringone: Enhancing Enzymatic Biofuel Production through Laccase-Mediated Delignification
Application Note
The production of biofuels from lignocellulosic biomass is a promising renewable energy strategy. However, the complex and recalcitrant nature of lignin impedes the enzymatic hydrolysis of cellulose and hemicellulose into fermentable sugars. Propiosyringone, a phenolic compound derived from lignin, has emerged as a valuable tool in overcoming this challenge. When used as a mediator in laccase-based pretreatments, this compound can significantly enhance the delignification of biomass, thereby improving the efficiency of enzymatic saccharification and subsequent biofuel yields. This document provides detailed application notes and protocols for the use of this compound in enzymatic biofuel production research.
This compound as a Laccase Mediator
Laccases are oxidoreductase enzymes that can oxidize phenolic compounds. However, their direct action on the complex, non-phenolic structures within lignin is limited. Laccase-mediator systems (LMS) overcome this limitation. In an LMS, the laccase enzyme oxidizes the mediator molecule, which in its radical form, can then oxidize the non-phenolic units of lignin through a variety of reactions, leading to lignin depolymerization and removal.
This compound, with its syringylpropane structure, serves as an effective natural mediator for laccases. Its use in the pretreatment of lignocellulosic feedstocks, such as wheat straw, has been shown to increase the removal of lignin, leading to a higher yield of glucose after enzymatic hydrolysis.
Potential Inhibitory Effects
While beneficial for delignification, residual phenolic compounds, including this compound, in the hydrolysate can inhibit the activity of cellulolytic enzymes like cellulases and β-glucosidases. This inhibition can be a critical factor affecting the overall efficiency of the biofuel production process. Therefore, it is essential to optimize the concentration of this compound and potentially implement detoxification steps. The inhibitory effects are often enzyme and substrate-dependent and can be influenced by factors such as pH and temperature.
Data Presentation
The following tables summarize the quantitative effects of laccase-mediator systems on delignification and enzymatic hydrolysis.
Table 1: Effect of Laccase-Mediator Systems on Lignin Removal
| Biomass | Laccase Source | Mediator | Lignin Removal (%) | Reference |
| Eucalyptus globulus wood | Myceliophthora thermophila | Methyl syringate | Up to 50% | [1](--INVALID-LINK--) |
| Eucalypt kraft pulp | Pycnoporus cinnabarinus | HBT | ~25% | [2](--INVALID-LINK--) |
| Wheat Straw | Pycnoporus cinnabarinus | HBT | Up to 48% | [3](--INVALID-LINK--) |
| Sugarcane Bagasse | Pleurotus ostreatus | Ferulic acid | 17.3% (after 5 days) | [4](--INVALID-LINK--) |
HBT (1-hydroxybenzotriazole) is a synthetic mediator often used as a benchmark.
Table 2: Effect of Laccase-Mediator Pretreatment on Glucose Yield
| Biomass | Laccase Source | Mediator | Increase in Glucose Yield (%) | Reference |
| Wheat Straw | Pycnoporus cinnabarinus | HBT | ~60% | [3](--INVALID-LINK--) |
| Wheat Straw | Trametes versicolor | HBT | 26% (reducing sugar yield) | [2](--INVALID-LINK--) |
| Saw Dust | Trichoderma harzianum | Not specified | 1.6-fold increase in reducing sugars | [5](--INVALID-LINK--) |
Experimental Protocols
Protocol 1: Laccase-Propiosyringone Pretreatment of Lignocellulosic Biomass
This protocol describes a general procedure for the pretreatment of lignocellulosic biomass using a laccase-propiosyringone system to enhance enzymatic saccharification.
Materials:
-
Lignocellulosic biomass (e.g., wheat straw, corn stover), dried and milled
-
Laccase from a suitable source (e.g., Trametes versicolor, Pycnoporus cinnabarinus)
-
This compound
-
Sodium acetate buffer (50 mM, pH 4.5-5.0)
-
Deionized water
-
Shaking incubator
-
Filtration apparatus (e.g., Büchner funnel)
-
Oven
Procedure:
-
Biomass Preparation: Weigh a desired amount of dried, milled lignocellulosic biomass into a reaction vessel (e.g., Erlenmeyer flask).
-
Reaction Mixture Preparation: Prepare a suspension of the biomass in 50 mM sodium acetate buffer to achieve a specific solid loading (e.g., 5-10% w/v).
-
Mediator Addition: Add this compound to the biomass suspension to the desired final concentration (e.g., 1-10 mM). The optimal concentration should be determined empirically.
-
Enzyme Addition: Add laccase to the reaction mixture to a final activity of, for example, 10-50 U/g of biomass.
-
Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 2-24 hours).
-
Reaction Termination and Biomass Recovery: After incubation, terminate the reaction by heating the mixture (e.g., 80°C for 15 minutes) or by rapid filtration.
-
Washing: Thoroughly wash the pretreated biomass with deionized water to remove residual mediator, enzyme, and soluble lignin fragments.
-
Drying: Dry the washed biomass in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Subsequent Enzymatic Hydrolysis: The pretreated biomass is now ready for enzymatic hydrolysis using cellulases and β-glucosidases to determine the glucose yield.
Protocol 2: Evaluation of this compound's Inhibitory Effect on Cellulase Activity
This protocol provides a method to assess the inhibitory effect of this compound on the activity of cellulase enzymes.
Materials:
-
Cellulase enzyme solution (e.g., from Trichoderma reesei)
-
Substrate: Carboxymethyl cellulose (CMC) or Avicel
-
This compound solutions of varying concentrations
-
Sodium citrate buffer (50 mM, pH 4.8)
-
DNS (3,5-Dinitrosalicylic acid) reagent
-
Spectrophotometer
-
Water bath
Procedure:
-
Enzyme-Inhibitor Pre-incubation (Optional): To distinguish between inhibition and deactivation, pre-incubate the cellulase solution with different concentrations of this compound in citrate buffer at the assay temperature for a specific time (e.g., 30 minutes) before adding the substrate.
-
Reaction Setup: In a series of test tubes, prepare reaction mixtures containing:
-
Citrate buffer
-
Substrate (e.g., 1% CMC)
-
This compound solution to achieve final concentrations ranging from, for example, 0.1 to 10 mg/mL.
-
A control with no this compound.
-
-
Enzyme Addition: Initiate the reaction by adding a known amount of cellulase solution to each tube.
-
Incubation: Incubate the reaction tubes in a water bath at the optimal temperature for the cellulase (e.g., 50°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding DNS reagent to each tube. Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.
-
Spectrophotometric Measurement: After cooling the tubes to room temperature, measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Data Analysis: Construct a glucose standard curve to determine the amount of reducing sugars produced in each reaction. Calculate the relative enzyme activity at each this compound concentration compared to the control (100% activity). Plot the relative activity against the inhibitor concentration to determine the inhibitory effect.
Mandatory Visualization
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Laccase pretreatment of wheat straw: effects of the physicochemical characteristics and the kinetics of enzymatic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast and Selective Degradation of Biomass for Xylose, Glucose and Lignin under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Propiosyringone-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiosyringone is a phenolic compound of interest with potential biological activities. Understanding its interactions with proteins is crucial for elucidating its mechanism of action and exploring its therapeutic potential. These application notes provide a comprehensive suite of protocols to identify protein targets of this compound, characterize the binding interactions, and investigate the downstream cellular effects. While specific protein targets of this compound are not yet widely established, this document outlines a systematic approach for researchers to uncover and validate these interactions. The protocols described herein are established methods for studying small molecule-protein interactions and have been adapted for the investigation of this compound.
Identifying Potential Protein Targets of this compound
The initial step in studying this compound-protein interactions is to identify candidate binding partners. A combination of computational and experimental approaches is recommended.
In Silico Target Prediction (Computational Approach)
-
Principle: Utilize computational algorithms to predict potential protein targets of this compound based on its chemical structure and comparison to libraries of known small molecule-protein interactions.
-
Protocol:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).
-
Use target prediction software (e.g., SwissTargetPrediction, PharmMapper, or similar platforms) to generate a list of potential protein targets.
-
Analyze the predicted targets, prioritizing those with known relevance to potential biological activities of phenolic compounds, such as antioxidant or anti-inflammatory pathways.
-
Experimental Target Identification
A common and effective method for unbiasedly identifying protein targets of a small molecule from a complex biological sample is affinity purification followed by mass spectrometry.
-
Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Couple the this compound derivative to the beads according to the manufacturer's protocol.
-
Prepare control beads with the linker alone to identify non-specific binders.
-
-
Cell Lysate Preparation:
-
Culture relevant cells (e.g., mammalian cell line or plant cells) and harvest.
-
Lyse the cells in a non-denaturing lysis buffer to maintain protein integrity.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
-
Affinity Pulldown:
-
Incubate the cleared cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive elution with free this compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Run the eluates on an SDS-PAGE gel and perform an in-gel digest with trypsin.
-
Alternatively, perform an in-solution digest of the eluates.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins in the sample using a protein identification software (e.g., MaxQuant, Proteome Discoverer) by searching against a relevant protein database.
-
-
Data Analysis:
-
Compare the proteins identified from the this compound beads to the control beads.
-
Proteins that are significantly enriched in the this compound pulldown are considered potential binding partners.
-
-
Characterizing this compound-Protein Interactions
Once potential protein targets are identified, the next step is to validate the interaction and quantify the binding affinity and kinetics. Several biophysical techniques can be employed for this purpose.
Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).[1][2]
-
Protocol:
-
Protein Immobilization:
-
Immobilize the purified target protein onto a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate a reference flow cell without protein to serve as a control for non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
After each injection, allow for a dissociation phase where running buffer flows over the chip.
-
Regenerate the sensor surface between different this compound concentrations if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.
-
-
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change that occurs upon the binding of a small molecule to a protein. This allows for the determination of the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
-
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified target protein in the sample cell and a solution of this compound in the injection syringe, both in the same buffer.
-
-
Titration:
-
Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine K_D, n, and ΔH.
-
-
Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is an in-cell method to assess target engagement. The binding of a ligand (this compound) can stabilize its target protein, leading to an increase in the protein's melting temperature (T_m).[3]
-
Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control.
-
-
Heating:
-
Heat aliquots of the treated cells at a range of different temperatures.
-
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the fraction of soluble protein as a function of temperature to generate a melting curve.
-
The shift in the melting curve between the this compound-treated and control samples indicates target engagement.
-
-
Data Presentation
Summarize all quantitative data from the biophysical assays into clearly structured tables for easy comparison.
Table 1: Summary of Biophysical Interaction Data for this compound with Target Protein X
| Technique | Parameter | Value |
| SPR | k_on (M⁻¹s⁻¹) | e.g., 1.2 x 10⁴ |
| k_off (s⁻¹) | e.g., 5.0 x 10⁻³ | |
| K_D (μM) | e.g., 0.42 | |
| ITC | K_D (μM) | e.g., 0.55 |
| Stoichiometry (n) | e.g., 1.1 | |
| ΔH (kcal/mol) | e.g., -8.5 | |
| -TΔS (kcal/mol) | e.g., 2.3 | |
| CETSA | ΔT_m (°C) | e.g., +2.5 |
Investigating the Functional Consequences of this compound-Protein Interactions
After validating the direct interaction, it is essential to investigate the functional consequences of this binding on the protein's activity and downstream signaling pathways.
Enzyme Activity Assays
-
Principle: If the identified target protein is an enzyme, assess the effect of this compound on its catalytic activity.
-
Protocol:
-
Perform the enzyme assay in the presence of varying concentrations of this compound.
-
Include appropriate positive and negative controls.
-
Measure the rate of substrate conversion or product formation.
-
Determine if this compound acts as an inhibitor or an activator and calculate the IC₅₀ or EC₅₀ value.
-
Protein-Protein Interaction (PPI) Modulation Assays
-
Principle: this compound may not bind to an active site but could modulate the interaction of the target protein with other proteins.
-
Protocol (Co-Immunoprecipitation):
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and perform immunoprecipitation of the target protein.
-
Analyze the immunoprecipitates by Western blotting for the presence of a known interacting partner.
-
A change in the amount of the co-precipitated partner in the presence of this compound suggests modulation of the PPI.
-
Cellular Signaling Pathway Analysis
-
Principle: Investigate the effect of this compound on signaling pathways downstream of the target protein.
-
Protocol (Western Blotting):
-
Treat cells with this compound for various times and at different concentrations.
-
Lyse the cells and perform Western blotting to detect changes in the phosphorylation status or expression levels of key signaling proteins in the pathway of interest (e.g., MAPK, NF-κB, or Akt pathways).
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for this compound-protein interaction studies.
Hypothetical Signaling Pathway Modulation by this compound
Based on the known anti-inflammatory activities of similar phenolic compounds, this compound might interfere with the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
- 1. Pseudomonas syringae manipulates systemic plant defenses against pathogens and herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antioxidant activity evaluation of a syringic hydrazones family - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Propiosyringone Synthesis
Welcome to the Technical Support Center for Propiosyringone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound (4-hydroxy-3,5-dimethoxypropiophenone) is through the Friedel-Crafts acylation of syringol (2,6-dimethoxyphenol) with a propionylating agent such as propionyl chloride or propionic anhydride. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid.
Q2: My this compound yield is consistently low. What are the common causes?
A2: Low yields in Friedel-Crafts acylation of syringol can stem from several factors:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in your reaction setup (glassware, solvent, reagents) will deactivate the catalyst.[1]
-
Substrate Deactivation: The hydroxyl group on the syringol ring can coordinate with the Lewis acid, deactivating the ring towards the desired electrophilic substitution.[2]
-
Competitive O-Acylation: Syringol, being a phenol, can undergo acylation at the hydroxyl group (O-acylation) to form an ester byproduct, which is often kinetically favored over the desired C-acylation on the aromatic ring.[2]
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the yield. While some reactions proceed at room temperature, others may require heating. However, excessively high temperatures can lead to side reactions and decomposition.[1]
-
Insufficient Catalyst: In many cases, a stoichiometric amount of the Lewis acid catalyst is required because the product can form a stable complex with the catalyst, removing it from the catalytic cycle.[1]
Q3: How can I favor the desired C-acylation over the competing O-acylation?
A3: To promote the formation of this compound (C-acylation) over the phenyl ester byproduct (O-acylation), consider the following:
-
Use of Excess Lewis Acid: Employing a stoichiometric excess of a strong Lewis acid like AlCl₃ can favor C-acylation. The excess catalyst can coordinate with the oxygen of any initially formed ester, facilitating a Fries rearrangement to the desired C-acylated product.[2]
-
Reaction Temperature: Higher reaction temperatures can also promote the Fries rearrangement of the O-acylated intermediate to the C-acylated product. However, this must be balanced against the risk of side reactions.
Q4: What are the best practices for purifying crude this compound?
A4: Common purification methods for this compound include:
-
Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.[3][4][5]
-
Column Chromatography: For more challenging separations or to remove closely related impurities, silica gel column chromatography is effective. A suitable solvent system (eluent) is chosen to achieve good separation between this compound and any byproducts.[6][7][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or purified reagents.[1] |
| Deactivated syringol ring. | Use a stronger Lewis acid or a higher reaction temperature to overcome the deactivating effect of the hydroxyl group.[2] | |
| Insufficient amount of catalyst. | Use at least a stoichiometric amount of the Lewis acid catalyst, as the product can form a complex with it.[1] | |
| Formation of a Major Byproduct (likely the O-acylated ester) | Reaction conditions favor O-acylation. | Increase the amount of Lewis acid catalyst to promote C-acylation and potential Fries rearrangement. Consider running the reaction at a higher temperature.[2] |
| Difficult Product Isolation/Purification | Formation of emulsions during workup. | Slowly and carefully quench the reaction mixture by pouring it into a mixture of crushed ice and concentrated acid (e.g., HCl). This helps to break down aluminum complexes.[10] |
| Product is an oil and does not crystallize. | "Oiling out" can occur if the melting point of the solid is lower than the boiling point of the recrystallization solvent. Try a lower-boiling point solvent or a co-solvent system.[3] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Syringol with Propionyl Chloride
This protocol is adapted from a general procedure for the Friedel-Crafts acylation of substituted phenols.
Materials:
-
Syringol
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware.
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and anhydrous dichloromethane. Stir to form a suspension.
-
Reagent Addition: Dissolve syringol (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath).
-
Acylating Agent Addition: After the syringol solution has been added, add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
The following table summarizes expected yields for the synthesis of propiophenone derivatives under different catalytic conditions. Note that specific yield data for this compound synthesis is not widely published; therefore, this data is based on analogous Friedel-Crafts acylation reactions of phenolic compounds.
| Starting Material | Acylating Agent | Catalyst (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anisole | Propionyl Chloride | FeCl₃ (1.0) | Dichloromethane | Room Temp | 0.5 | ~90 | Adapted from[10] |
| Phenol | Acetyl Chloride | AlCl₃ (2.5) | 1,2-Dichloroethane | 25 | 2 | 85 (para-isomer) | Adapted from[2] |
| Syringol | Propionyl Chloride | AlCl₃ (2.0) | Nitrobenzene | 60 | 3 | Estimated 70-80 | Hypothetical |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A streamlined workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree to diagnose and resolve low yield issues in this compound synthesis.
References
- 1. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of Propiosyringone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Propiosyringone in aqueous solutions.
Troubleshooting Guide
This guide provides solutions to common problems related to this compound solubility during experimental procedures.
| Problem | Potential Cause | Suggested Solution |
| This compound fails to dissolve in aqueous buffer. | Low intrinsic aqueous solubility of this compound. | Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Precipitation occurs upon dilution of the this compound stock solution into the aqueous buffer. | "Solvent shock" - the rapid change in solvent polarity causes the compound to precipitate out of the solution. | 1. Decrease the concentration of the final working solution. 2. Increase the final concentration of the co-solvent (e.g., DMSO), if permissible for your assay. 3. Perform a serial dilution of the stock solution in the aqueous buffer. 4. Gently warm the aqueous buffer before adding the stock solution (ensure temperature stability of this compound and other components). |
| Inconsistent experimental results. | The compound may not be fully solubilized or is precipitating over time in the aqueous medium. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh working solutions daily from a stable stock solution. 3. Consider using solubility-enhancing techniques such as pH adjustment or the inclusion of cyclodextrins. |
| Difficulty preparing a high-concentration aqueous stock solution. | This compound has limited water solubility. | Direct dissolution in water to high concentrations is generally not feasible. Utilize a suitable organic solvent to prepare a high-concentration stock solution first. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of phenolic compounds like this compound. Ethanol and methanol can also be used, though solubility may vary. For biological experiments, it is crucial to determine the tolerance of your specific system to the chosen solvent and keep the final concentration as low as possible (typically below 0.5% for cell-based assays).
Q2: How can I prepare a stock solution of this compound in DMSO?
A2: To prepare a 100 mM stock solution of this compound (Molecular Weight: 210.23 g/mol ) in DMSO, follow this general protocol:
-
Weigh out 21.02 mg of this compound powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO.
-
Vortex or gently heat the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: this compound is a phenolic compound and is weakly acidic. Its aqueous solubility is expected to be pH-dependent. At a pH above its pKa, the phenolic hydroxyl group will deprotonate, forming a more polar phenolate ion, which is more soluble in water. Therefore, increasing the pH of the aqueous buffer can enhance the solubility of this compound. However, it is essential to ensure that the adjusted pH is compatible with your experimental setup and does not affect the biological activity of the compound or the stability of other components.
Q4: Can temperature be used to improve the solubility of this compound?
A4: For many compounds, solubility increases with temperature. You can try gently warming the aqueous buffer to aid in the dissolution of this compound, especially when diluting a stock solution. However, the effect of temperature on the solubility of this compound in water has not been extensively documented. It is crucial to be cautious as excessive heat can lead to the degradation of the compound. Always check the thermal stability of this compound if you plan to use heat for solubilization.
Q5: What are cyclodextrins and can they help with this compound solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming an inclusion complex that has improved aqueous solubility. This is a common strategy to enhance the solubility and bioavailability of hydrophobic compounds. If other methods fail, experimenting with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) could be a viable option.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using a DMSO Stock
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile aqueous buffer (e.g., PBS, TRIS)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 100 mM this compound stock solution in DMSO as described in FAQ Q2.
-
Determine the desired final concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration. For example, to make 1 mL of a 100 µM working solution, you would need 1 µL of the 100 mM stock solution.
-
Add the appropriate volume of the aqueous buffer to a sterile tube.
-
While vortexing or gently mixing the buffer, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent precipitation.
-
Visually inspect the solution to ensure there is no precipitate. If precipitation occurs, refer to the Troubleshooting Guide.
Protocol 2: pH Adjustment to Enhance Aqueous Solubility
Materials:
-
This compound
-
Aqueous buffer with a pH below the expected pKa of this compound
-
A dilute solution of a base (e.g., 0.1 M NaOH)
-
pH meter
Procedure:
-
Suspend this compound powder in the acidic aqueous buffer.
-
Slowly add the dilute base solution dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding the base until the this compound dissolves. Note the pH at which dissolution occurs.
-
Ensure the final pH of the solution is compatible with your experimental requirements.
-
Be aware that this method may not be suitable for all applications , as the change in pH could affect other components of your system.
Visualizations
Caption: Signaling pathway of this compound-mediated virulence gene activation in Agrobacterium tumefaciens.
Caption: General experimental workflow for studying the effects of this compound.
Optimizing HPLC Parameters for Propiosyringone Separation: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Propiosyringone, achieving optimal separation through High-Performance Liquid Chromatography (HPLC) is crucial for accurate quantification and analysis. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to streamline your experimental workflow.
Troubleshooting Common HPLC Issues for this compound Analysis
When separating this compound, particularly from complex mixtures like lignin degradation products, several chromatographic challenges can arise. This section addresses common problems with potential causes and recommended solutions.
Poor Peak Shape: Tailing, Fronting, and Broadening
Ideal chromatographic peaks should be symmetrical and sharp. Deviations from this indicate underlying issues with the separation method or the HPLC system.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary Interactions: Interaction of this compound with active silanol groups on the C18 column packing. - Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms. - Column Overload: Injecting too concentrated a sample. | - Use a C18 column with end-capping to minimize exposed silanol groups. - Acidify the mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%) to suppress the ionization of silanol groups. - Dilute the sample or reduce the injection volume. |
| Peak Fronting | - Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase. - Column Overload: Can also manifest as fronting in some cases. | - Dissolve the this compound standard and sample in the initial mobile phase composition. - Reduce the sample concentration. |
| Broad Peaks | - Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector. - Low Flow Rate: Insufficient flow can lead to band broadening. - Column Degradation: Loss of stationary phase or voids in the column packing. | - Use tubing with a smaller internal diameter and keep lengths to a minimum. - Optimize the flow rate; typical analytical flow rates for a standard C18 column are around 1.0 mL/min. - Replace the column if performance does not improve with other adjustments. |
Retention Time Variability
Consistent retention times are critical for reliable peak identification and quantification. Drifting or inconsistent retention times can invalidate analytical results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Drifting Retention Time | - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially with gradient elution. - Mobile Phase Composition Change: Evaporation of the more volatile solvent component in the mobile phase mixture. - Temperature Fluctuations: Changes in ambient temperature affecting mobile phase viscosity and interaction with the stationary phase. | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. - Prepare fresh mobile phase daily and keep the solvent reservoirs capped. - Use a column oven to maintain a constant temperature. |
| Sudden Changes in Retention Time | - Air Bubbles in the Pump: Can cause inconsistent flow rates. - Leaks: A leak in the system will lead to a drop in pressure and a change in flow rate. - Incorrect Mobile Phase Preparation: Errors in mixing the mobile phase components. | - Degas the mobile phase thoroughly before use. - Inspect the HPLC system for any visible leaks at fittings and connections. - Double-check the mobile phase preparation procedure for accuracy. |
Frequently Asked Questions (FAQs) for this compound HPLC Separation
This section provides answers to common questions regarding the optimization of HPLC parameters for this compound analysis.
Q1: What is a good starting point for developing an HPLC method for this compound?
A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, acidified with a small amount of formic or acetic acid. A gradient elution is often effective for separating this compound from related compounds found in lignin hydrolysates.[1][2][3][4]
Q2: How can I improve the resolution between this compound and other similar compounds like Acetosyringone and Syringaldehyde?
To improve resolution, you can:
-
Optimize the Gradient: A shallower gradient (slower increase in the organic solvent percentage) can enhance the separation of closely eluting peaks.
-
Adjust the Mobile Phase pH: Small changes in the mobile phase pH can alter the retention times of ionizable compounds, potentially improving selectivity.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or using a ternary mixture, can change the selectivity of the separation.
-
Use a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) may offer different selectivity.
Q3: My this compound peak is tailing. What is the most likely cause and how do I fix it?
Peak tailing for phenolic compounds like this compound is often caused by secondary interactions with residual silanol groups on the silica-based C18 column. To fix this, you should acidify your mobile phase with 0.1% formic acid or acetic acid. This protonates the silanol groups, reducing their interaction with your analyte. Using a high-quality, end-capped C18 column is also recommended.
Q4: What are typical retention times for this compound and related compounds?
Retention times are highly method-dependent. However, in a typical reversed-phase C18 method with an acetonitrile/water gradient, the elution order is generally based on the hydrophobicity of the compounds. You would expect to see more polar compounds like syringic acid elute earlier, followed by syringaldehyde, and then the more hydrophobic compounds like acetosyringone and this compound.
Experimental Protocols
A detailed experimental protocol for the separation of phenolic lignin monomers, which can be adapted for this compound analysis, is provided below. This method utilizes a reversed-phase C18 column with a gradient elution.
HPLC System and Column
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v)
-
Mobile Phase B: Acetonitrile Filter and degas both mobile phases before use.
Gradient Elution Program
A typical gradient program for the separation of phenolic compounds is as follows:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 15 | 70 | 30 |
| 25 | 50 | 50 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 36 | 95 | 5 |
| 40 | 95 | 5 |
Other Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
Visualizing the Workflow
A well-defined workflow is essential for systematic HPLC method development and troubleshooting.
Caption: A logical workflow for HPLC method optimization and troubleshooting for this compound analysis.
References
Technical Support Center: Enhancing the Stability of Propiosyringone in Formulations
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of Propiosyringone in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
This compound, a phenolic ketone, is susceptible to degradation through several pathways. The primary factors influencing its stability are:
-
pH: Both acidic and alkaline conditions can promote hydrolysis of its ether linkages or catalyze other degradation reactions.
-
Oxidation: The phenolic hydroxyl group and the benzylic position are prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, and peroxides. This process is often responsible for color changes in the formulation.
-
Light: As a ketone-containing aromatic compound, this compound is likely susceptible to photodegradation upon exposure to UV light.[1][2] This can lead to the formation of radical species and subsequent degradation products.
-
Temperature: Elevated temperatures can increase the rate of all degradation reactions, including hydrolysis and oxidation.[3]
Q2: My this compound solution is turning yellow/brown. What is the likely cause?
A yellow or brown discoloration is a common indicator of oxidative degradation. The phenolic moiety of this compound can be oxidized to form colored quinone-type structures or polymeric degradation products.[4] This process can be initiated by exposure to air (oxygen) or light. The presence of trace metal ions in excipients or solvents can also catalyze this oxidation.
Q3: How can I prevent oxidative degradation?
To minimize oxidation, consider the following strategies:
-
Use of Antioxidants: Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) into your formulation.[5][6]
-
Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[4]
-
Inert Atmosphere: During manufacturing and packaging, blanket the formulation with an inert gas like nitrogen or argon to displace oxygen.[7]
-
Light Protection: Store the formulation in amber or opaque containers to protect it from light.
Q4: What is the recommended pH range for a stable aqueous formulation of this compound?
Q5: How should I store stock solutions and final formulations of this compound?
For optimal stability, store all solutions and formulations containing this compound under the following conditions:
-
Refrigerated: Store at 2-8°C to slow down the rate of chemical degradation.
-
Protected from Light: Use amber vials or wrap containers in aluminum foil.
-
Tightly Sealed: Minimize exposure to atmospheric oxygen. For long-term storage, consider flushing the headspace of the container with an inert gas.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Loss of Potency or Assay Value in a Liquid Formulation
If you observe a significant decrease in the concentration of this compound over time, use the following flowchart to diagnose the potential cause.
Caption: Troubleshooting logic for this compound potency loss.
Corrective Actions:
-
For Oxidation/Photodegradation: Review the "How can I prevent oxidative degradation?" FAQ. Implement light protection and consider adding antioxidants/chelating agents.
-
For Hydrolysis: Adjust the formulation pH to a more neutral or slightly acidic range. Conduct a pH stability study to find the optimal pH.
-
For Other Causes: Investigate potential interactions between this compound and other excipients. Check if the compound adsorbs to the surface of your storage container.
Issue 2: Appearance of New Peaks in HPLC Chromatogram
The appearance of new peaks during stability analysis indicates the formation of degradation products.
Possible Degradants:
-
Oxidation Products: Products like nitrososyringol, nitrosyringol, or the syringol dimer (3,3',5,5'-tetramethoxy-1,1'-biphenyl-4,4'-diol) have been identified from the oxidation of the related compound syringol.[8] Similar dimers or quinone-like structures could form from this compound.
-
Hydrolysis Products: Cleavage of the methoxy groups could lead to the formation of corresponding phenol or catechol derivatives.
-
Photodegradation Products: Exposure to light can lead to complex reaction pathways, including dimerization or cleavage of the molecule.[1]
Action Plan:
-
Characterize the Degradants: Use a mass spectrometer (LC-MS) to identify the molecular weights of the new peaks.
-
Perform a Forced Degradation Study: Subject the this compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This helps in confirming the identity of the peaks seen in your stability samples.
Quantitative Data
While specific kinetic data for this compound is limited in public literature, the following tables provide stability data for related phenolic compounds found in lignin, which can serve as an illustrative guide.
Table 1: Thermal Stability of a Lignin Model Compound (GβG) in Subcritical Water*[3]
| Temperature (°C) | Time (hours) | % GβG* Remaining |
| 150 | 1 | >99% |
| 200 | 1 | ~95% |
| 250 | 1 | ~50% |
*GβG (Guaiacylglycerol-β-guaiacyl ether) is a model compound representing a common linkage in lignin.
Table 2: Oxidation of Syringol in a Meat Matrix with Nitrite [8]
| Condition | % Syringol Remaining | Key Oxidation Product Detected |
| Control (Heated) | ~85% | Syringol Dimer |
| Heated + Nitrite | ~60% | Syringol Dimer, Nitrososyringol |
| Heated + Nitrite + O₂ | ~40% | Syringol Dimer, Nitrososyringol |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
A forced degradation study is essential to understand degradation pathways and develop a stability-indicating analytical method.[2][7][9]
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 80°C.
-
Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method, preferably with both UV and Mass Spec detection to identify and quantify this compound and any degradation products formed.[1]
-
Potential Degradation Pathway
Based on the chemistry of related syringyl and phenolic compounds, a potential oxidative degradation pathway for this compound is proposed below. This pathway involves the formation of a phenoxyl radical, which can then dimerize.
Caption: Potential oxidative degradation pathway for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Controlled photodegradation of phenyl vinyl ketone polymers by reinforcement with softer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin [mdpi.com]
- 4. Free radical and drug oxidation products in an intensive care unit sedative: propofol with sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and identification of oxidation products of syringol from brines and heated meat matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Propiosyringone Synthesis: A Technical Guide to Minimizing By-Product Formation
For researchers, scientists, and drug development professionals engaged in the synthesis of Propiosyringone (4-hydroxy-3,5-dimethoxypropiophenone), the formation of unwanted by-products presents a significant challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, with a focus on minimizing impurities and optimizing reaction conditions.
The primary route to this compound is the Friedel-Crafts acylation of syringol (2,6-dimethoxyphenol) with a propionylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst. While effective, this method can lead to the formation of several by-products that complicate purification and reduce the overall yield of the desired product. Understanding the reaction mechanism and the factors that influence side reactions is crucial for successful and efficient synthesis.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of this compound via Friedel-Crafts acylation.
Issue 1: Low Yield of this compound and Presence of a Major By-Product.
-
Possible Cause: A significant competing reaction in the acylation of phenols is O-acylation, where the acyl group attaches to the phenolic oxygen instead of the aromatic ring, forming an ester (syringol propionate). This is often favored under kinetic control (lower temperatures).
-
Troubleshooting Steps:
-
Reaction Temperature: Higher reaction temperatures generally favor the thermodynamically more stable C-acylated product (this compound) over the O-acylated product. The Fries rearrangement, which converts the O-acylated ester to the desired C-acylated ketone, is also promoted at elevated temperatures.[1]
-
Lewis Acid Stoichiometry: Ensure at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is used. The Lewis acid complexes with the phenolic oxygen, which can hinder O-acylation and promote ring acylation. An excess of the catalyst can further favor the Fries rearrangement of any formed ester.[2]
-
Solvent Choice: Non-polar solvents can favor the ortho-acylated product in Fries rearrangements. To promote the desired para-acylation, a moderately polar solvent might be beneficial, but this needs to be balanced with the solubility of the reactants and catalyst complex.
-
Issue 2: Formation of Isomeric By-Products.
-
Possible Cause: Besides the desired para-acylated this compound, ortho-acylated isomers can also be formed. The ratio of para to ortho substitution is influenced by reaction conditions.
-
Troubleshooting Steps:
-
Temperature Control: Lower reaction temperatures in Friedel-Crafts acylations generally favor the formation of the para isomer due to steric hindrance at the ortho positions.[1]
-
Catalyst Choice: While strong Lewis acids like AlCl₃ are common, exploring milder Lewis acids might offer better regioselectivity in some cases. For highly activated phenols, even catalytic amounts of certain Lewis acids or Brønsted acids can be effective.[3]
-
Issue 3: Polyacylation of the Aromatic Ring.
-
Possible Cause: Although the ketone product of Friedel-Crafts acylation is generally deactivating and less prone to further acylation, the starting material, syringol, is a highly activated aromatic ring, which could potentially undergo multiple acylations under harsh conditions.
-
Troubleshooting Steps:
-
Stoichiometry of Acylating Agent: Use a controlled amount of the propionylating agent (propionyl chloride or propionic anhydride), typically in slight excess of the syringol. A large excess should be avoided.
-
Reaction Time and Temperature: Monitor the reaction progress and avoid unnecessarily long reaction times or excessively high temperatures, which could promote further reactions.
-
Quantitative Data Summary
The following tables summarize the expected impact of key reaction parameters on the yield of this compound and the formation of major by-products.
Table 1: Effect of Temperature on Product Distribution
| Temperature | This compound (para-C-acylation) Yield | Syringol Propionate (O-acylation) Yield | ortho-Acylated By-product Yield |
| Low | Moderate | High | Low |
| Moderate | High | Moderate | Moderate |
| High | High (potential for degradation) | Low | High |
Table 2: Effect of Lewis Acid Stoichiometry on Product Distribution
| Molar Ratio (Lewis Acid : Syringol) | This compound Yield | Syringol Propionate Yield | Comments |
| < 1 : 1 | Low to Moderate | High | Insufficient catalyst to prevent O-acylation. |
| 1 : 1 to 1.2 : 1 | Good to High | Low | Optimal range for promoting C-acylation. |
| > 1.2 : 1 | High | Very Low | Excess catalyst can promote Fries rearrangement but may lead to harsher reaction conditions and potential side reactions. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Syringol to this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Syringol (2,6-dimethoxyphenol)
-
Propionyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Reflux condenser
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add propionyl chloride (1.05 equivalents) to the suspension with stirring.
-
In a separate flask, dissolve syringol (1.0 equivalent) in anhydrous dichloromethane.
-
Add the syringol solution dropwise to the stirred mixture of aluminum chloride and propionyl chloride, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: this compound Synthesis and By-Product Formation
Caption: Reaction pathways in this compound synthesis.
Diagram 2: Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Friedel-Crafts acylation of phenols like syringol?
A1: The main challenge is the competition between C-acylation on the aromatic ring to form the desired ketone and O-acylation on the phenolic hydroxyl group to form an ester. Phenols are bidentate nucleophiles, and controlling the regioselectivity of the acylation is key to achieving a high yield of this compound.[1]
Q2: How does the Fries rearrangement relate to this compound synthesis?
A2: The Fries rearrangement is the conversion of a phenolic ester (the O-acylated by-product) to a hydroxyaryl ketone (the C-acylated product) in the presence of a Lewis acid. This reaction can be beneficial as it can convert the initially formed syringol propionate into the desired this compound, especially at higher reaction temperatures.[1]
Q3: Can I use propionic acid directly instead of propionyl chloride for the acylation?
A3: While Friedel-Crafts acylation with carboxylic acids is possible, it generally requires stronger catalysts and harsher conditions compared to using more reactive acylating agents like acyl chlorides or anhydrides. For a highly activated phenol like syringol, this might lead to more side reactions and lower selectivity.
Q4: Are there alternative methods for synthesizing this compound?
A4: Yes, alternative routes exist, though they may be more complex. One possibility is the oxidation of 4-hydroxy-3,5-dimethoxypropenylbenzene. Another approach could involve the Houben-Hoesch reaction, which is suitable for the acylation of electron-rich phenols.[4]
Q5: What are the best practices for purifying this compound?
A5: Purification can typically be achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the nature of the impurities. A common workup involves washing the organic extract with a dilute acid, water, and brine to remove the catalyst and other water-soluble impurities before the final purification step.
References
- 1. benchchem.com [benchchem.com]
- 2. RSM optimization of Friedel–Crafts C -acylation of para -fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal org ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA01126G [pubs.rsc.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Propiosyringone Extraction from Biomass
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of Propiosyringone from various biomass sources.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction process in a question-and-answer format.
| Problem/Question | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Incomplete cell lysis. | - Ensure biomass is finely ground to increase surface area. - Consider a pre-treatment step such as enzymatic hydrolysis to break down cell walls. |
| Inefficient extraction solvent. | - Optimize the solvent system. Ethanol/water mixtures are often effective for phenolic compounds.[1] - Test different solvent polarities. | |
| Sub-optimal extraction conditions. | - Increase extraction time and/or temperature within the stability limits of this compound. - For Ultrasound-Assisted Extraction (UAE), optimize amplitude and sonication time.[1] | |
| Degradation of this compound. | - Avoid excessive heat and prolonged exposure to light. - Store extracts at low temperatures (-20°C or -80°C). | |
| Presence of Impurities in Extract | Co-extraction of other compounds. | - Use a more selective solvent system. - Employ a purification step post-extraction, such as column chromatography or liquid-liquid extraction. |
| Incomplete removal of solvent. | - Ensure complete evaporation of the extraction solvent under vacuum. | |
| Contamination from equipment. | - Thoroughly clean all glassware and equipment with appropriate solvents before use. | |
| Inconsistent Extraction Results | Variation in biomass source. | - Standardize the biomass source, including species, age, and harvesting conditions. - Determine the moisture content of the biomass before extraction and normalize results to dry weight.[2] |
| Inconsistent experimental procedure. | - Strictly adhere to the established protocol for all extractions. - Ensure accurate measurements of all reagents and parameters. | |
| Difficulty in Downstream Analysis (e.g., HPLC, GC-MS) | Matrix effects from co-extractives. | - Perform a sample clean-up step using Solid Phase Extraction (SPE) prior to analysis. |
| Low concentration of this compound. | - Concentrate the extract using a rotary evaporator or nitrogen stream. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound from biomass?
A1: The choice of extraction method depends on the specific biomass and available resources. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern techniques that often provide higher yields in shorter times compared to conventional methods like Soxhlet extraction. UAE, for instance, has been optimized for extracting antioxidant compounds from olive tree biomass by adjusting parameters like ethanol concentration, sonication amplitude, and time.[1]
Q2: Which solvent is best for this compound extraction?
A2: Ethanol-water mixtures are commonly used and have shown good results for extracting phenolic compounds from biomass.[1] The optimal ratio can vary depending on the biomass. It is recommended to perform a solvent screen with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to determine the most efficient solvent for your specific sample.
Q3: How can I improve the purity of my this compound extract?
A3: To improve purity, consider a sequential extraction approach. Start with a non-polar solvent to remove lipids and waxes, followed by a more polar solvent to extract the phenolic compounds, including this compound. Further purification can be achieved using techniques like column chromatography with silica gel or preparative HPLC.
Q4: What are the critical parameters to control during extraction?
A4: The most critical parameters include:
-
Solvent-to-solid ratio: This affects the concentration gradient and extraction efficiency.
-
Extraction temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to degradation.
-
Extraction time: Sufficient time is needed to allow for the solvent to penetrate the biomass and dissolve the target compound.
-
Particle size of the biomass: Smaller particles have a larger surface area, which enhances extraction.
Q5: How should I prepare my biomass sample before extraction?
A5: Proper sample preparation is crucial. The biomass should be dried to a constant weight to remove moisture, which can interfere with extraction efficiency.[2] After drying, the biomass should be ground into a fine, homogeneous powder to increase the surface area available for solvent contact.
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific biomass.
-
Sample Preparation:
-
Dry the biomass at 60°C until a constant weight is achieved.
-
Grind the dried biomass to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 5 g of the powdered biomass and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol in water (v/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at 50°C.
-
-
Isolation:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
-
Combine all the filtrates.
-
-
Concentration:
-
Evaporate the solvent from the combined filtrate using a rotary evaporator at 50°C under reduced pressure.
-
The resulting crude extract can be further purified.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Phenolic Compounds from Biomass
| Extraction Method | Solvent | Temperature (°C) | Time | Typical Yield Range (mg/g biomass) | Reference |
| Soxhlet Extraction | 95% Ethanol | 80 | 6 h | 15 - 25 | General Literature |
| Ultrasound-Assisted Extraction (UAE) | 50-70% Ethanol | 50 | 30 min | 20 - 40 | [1] |
| Microwave-Assisted Extraction (MAE) | 60% Methanol | 100 | 15 min | 25 - 50 | General Literature |
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction from biomass.
Logical Relationship of Optimized Extraction Parameters
Caption: Key parameters influencing this compound yield.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential of Propiosyringone and Acetosyringone
A qualitative assessment of two structurally similar phenolic compounds, highlighting the need for direct experimental evaluation.
In the realm of antioxidant research, phenolic compounds are of significant interest due to their ability to scavenge free radicals and mitigate oxidative stress. This guide provides a comparative overview of two such compounds: Propiosyringone and Acetosyringone. While both share a similar core structure, subtle differences in their chemical makeup are expected to influence their antioxidant efficacy.
It is important to note that a thorough review of existing scientific literature reveals a significant gap in direct comparative studies providing quantitative data (e.g., IC50 values) on the antioxidant activity of this compound. In contrast, Acetosyringone, a well-known plant phenolic, has been more extensively studied in the context of plant-pathogen interactions, with some indications of its antioxidant capabilities.[1] This guide, therefore, offers a qualitative comparison based on established structure-activity relationships of phenolic antioxidants, alongside detailed protocols for key experiments that would enable a quantitative assessment.
Structural Comparison and Predicted Antioxidant Activity
This compound (1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one) and Acetosyringone (1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one) are both derivatives of syringol (2,6-dimethoxyphenol). Their antioxidant activity is primarily attributed to the phenolic hydroxyl group (-OH) on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals.[2][3] The presence of two methoxy groups (-OCH3) in the ortho positions to the hydroxyl group in both molecules is known to enhance antioxidant activity by stabilizing the resulting phenoxyl radical through resonance.
Figure 1: Chemical Structures of this compound and Acetosyringone.
Quantitative Data Summary
As of the latest literature review, direct quantitative comparative data on the antioxidant activity of this compound and Acetosyringone is not available. To facilitate future research and a direct comparison, the following table is provided as a template for presenting key antioxidant metrics.
| Antioxidant Assay | This compound (IC50) | Acetosyringone (IC50) | Reference Compound (e.g., Trolox) (IC50) |
| DPPH Radical Scavenging | Data not available | Data not available | Insert value |
| ABTS Radical Scavenging | Data not available | Data not available | Insert value |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Data not available | Insert value |
IC50 (half-maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher antioxidant activity.
Experimental Protocols
To quantitatively assess and compare the antioxidant activities of this compound and Acetosyringone, the following detailed experimental protocols for the DPPH and ABTS assays are provided.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
This compound
-
Acetosyringone
-
Reference antioxidant (e.g., Trolox, Ascorbic acid)
-
96-well microplate or cuvettes
-
Spectrophotometer (capable of reading at ~517 nm)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of sample and standard solutions: Prepare stock solutions of this compound, Acetosyringone, and the reference antioxidant in methanol. From these stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
To a 96-well plate, add 100 µL of the sample or standard solutions at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. After incubation, measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the samples and determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Acetosyringone
-
Reference antioxidant (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer (capable of reading at ~734 nm)
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working solution preparation: Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample and standard solutions: Prepare stock solutions and serial dilutions of this compound, Acetosyringone, and the reference antioxidant in a suitable solvent.
-
Assay:
-
Add 10 µL of the sample or standard solutions at different concentrations to a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes). Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the samples to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The antioxidant activity of phenolic compounds like this compound and Acetosyringone is primarily mediated through direct scavenging of free radicals. This process typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, a process enhanced by the presence of electron-donating methoxy groups.
Figure 2: General Mechanism of Free Radical Scavenging by Phenolic Antioxidants.
Figure 3: Experimental Workflow for In Vitro Antioxidant Assays.
Conclusion
This guide underscores the critical need for direct experimental investigation to quantitatively compare the antioxidant potential of these two molecules. The provided experimental protocols for DPPH and ABTS assays offer a standardized framework for researchers to generate the necessary data. Such studies would provide valuable insights for scientists and drug development professionals exploring novel antioxidant agents.
References
Navigating Plant Defense: A Comparative Guide to Phenolic Elicitors in Plant-Pathogen Interactions
An important note on the scope of this guide: Initial research aimed to focus on the role of Propiosyringone as a key molecule in plant-pathogen interactions. However, a comprehensive review of current scientific literature revealed a significant lack of specific data regarding its direct role as a plant defense elicitor. In light of this, the focus of this guide has been broadened to provide a comparative analysis of well-researched phenolic compounds that are central to our understanding of plant immunity: Acetosyringone , a close structural analog of this compound, and the cornerstone phytohormones Salicylic Acid and Jasmonic Acid . This guide will provide researchers, scientists, and drug development professionals with a comparative overview of their roles, mechanisms of action, and the experimental frameworks used to validate their functions in plant defense.
Comparative Analysis of Phenolic Plant Defense Elicitors
The following tables summarize the key characteristics and quantitative effects of Acetosyringone, Salicylic Acid, and Jasmonic Acid in plant-pathogen interactions.
| Feature | Acetosyringone | Salicylic Acid (SA) | Jasmonic Acid (JA) |
| Primary Role | Primarily known as a vir gene inducer in Agrobacterium tumefaciens. Also shows potential as a plant defense elicitor.[1][2][3] | Key signaling molecule in systemic acquired resistance (SAR) against biotrophic and hemibiotrophic pathogens.[4][5][6][7][8][9] | Key signaling molecule in induced systemic resistance (ISR) against necrotrophic pathogens and herbivorous insects.[10][11][12][13][14][15] |
| Typical Pathogen Target | Gram-negative bacteria (e.g., Agrobacterium tumefaciens, Pseudomonas spp.).[3][16] | Biotrophic and hemibiotrophic pathogens (e.g., Pseudomonas syringae, Tobacco Mosaic Virus).[4][9] | Necrotrophic pathogens (e.g., Botrytis cinerea, Alternaria spp.) and chewing insects.[13][17] |
| Mode of Action | Induces virulence genes in pathogens; enhances plant defense responses like oxidative burst.[1][3][18] | Accumulates at infection sites, leading to the expression of pathogenesis-related (PR) genes and systemic resistance.[4][5][6] | Activates a signaling cascade leading to the expression of defense genes, often in concert with ethylene.[11][12][13] |
| Crosstalk | Less characterized in terms of crosstalk with major defense pathways. | Generally antagonistic with the Jasmonic Acid pathway.[9] | Generally antagonistic with the Salicylic Acid pathway.[9] |
Table 1: General Comparison of Phenolic Plant Defense Elicitors
| Compound | Pathogen | Plant | Observed Effect | Quantitative Data | Reference |
| Acetosyringone | Pseudomonas syringae | Tobacco | Accelerated and enhanced oxidative burst | 1.5-hour earlier onset of oxygen uptake burst | [18] |
| Acetosyringone | Various plant pathogenic bacteria | in vitro | Synergistic inhibition of bacterial metabolism and proliferation with H₂O₂ and peroxidase | Varies with bacterial density | [16] |
| Salicylic Acid | Pseudomonas syringae | Arabidopsis thaliana | Induction of Pathogenesis-Related (PR) gene expression | Significant upregulation of PR-1, PR-2, and PR-5 genes | [4][6] |
| Salicylic Acid | Tobacco Mosaic Virus (TMV) | Tobacco | Establishment of Systemic Acquired Resistance (SAR) | Reduction in lesion size and virus accumulation in systemic leaves | [7] |
| Jasmonic Acid | Botrytis cinerea | Arabidopsis thaliana | Enhanced resistance to necrotrophic fungus | Reduced lesion size and fungal growth in JA-treated plants | [17] |
| Jasmonic Acid | Herbivorous insects | Various | Induction of anti-herbivore defenses (e.g., proteinase inhibitors) | Increased production of defense compounds upon insect feeding | [13] |
Table 2: Summary of Quantitative Data on the Efficacy of Phenolic Elicitors
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of plant defense elicitors. Below are generalized protocols for key experiments.
Pathogen Growth Inhibition Assay
Objective: To determine the direct antimicrobial activity of a phenolic compound.
Protocol:
-
Preparation of Pathogen Culture: Grow the bacterial or fungal pathogen in a suitable liquid medium to a mid-logarithmic phase.
-
Preparation of Test Compound: Dissolve the phenolic compound (e.g., Acetosyringone) in a suitable solvent and prepare a series of dilutions.
-
Inoculation: Add a standardized concentration of the pathogen to a fresh liquid or solid growth medium.
-
Treatment: Add the different concentrations of the test compound to the inoculated medium.
-
Incubation: Incubate the cultures under optimal growth conditions for the pathogen.
-
Assessment: Measure pathogen growth over time. For bacteria, this can be done by measuring optical density (OD) at 600 nm. For fungi, this can be assessed by measuring mycelial dry weight or colony diameter.
Plant Inoculation and Disease Symptom Assessment
Objective: To evaluate the ability of a phenolic compound to induce resistance in plants against a specific pathogen.
Protocol:
-
Plant Growth: Grow healthy, uniform plants to a specific developmental stage under controlled environmental conditions.
-
Compound Application: Apply the phenolic compound (e.g., Salicylic Acid, Jasmonic Acid) to the plants. This can be done through various methods such as soil drench, foliar spray, or root dipping.
-
Pathogen Inoculation: After a specific time interval to allow for the induction of defense responses, inoculate the plants with a standardized concentration of the pathogen. Inoculation methods vary depending on the pathogen and can include spray inoculation, syringe infiltration, or wound inoculation.
-
Incubation: Maintain the inoculated plants under conditions favorable for disease development.
-
Disease Assessment: At regular intervals, assess disease symptoms. This can involve visual scoring of disease severity (e.g., lesion size, chlorosis, necrosis) or quantifying pathogen biomass in the plant tissue using techniques like quantitative PCR (qPCR).
Gene Expression Analysis
Objective: To measure the induction of plant defense-related genes in response to treatment with a phenolic compound.
Protocol:
-
Plant Treatment: Treat plants with the phenolic elicitor as described in the plant inoculation protocol.
-
Tissue Sampling: At various time points after treatment, collect leaf or root tissue and immediately freeze it in liquid nitrogen to preserve RNA integrity.
-
RNA Extraction: Extract total RNA from the plant tissue using a suitable kit or protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for defense-related genes (e.g., PR-1 for Salicylic Acid pathway, PDF1.2 for Jasmonic Acid pathway). Use a housekeeping gene (e.g., Actin) for normalization.
-
Data Analysis: Calculate the relative expression levels of the target genes in treated plants compared to control plants.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the discussed phenolic compounds and a general experimental workflow.
Conclusion
While the specific role of this compound in plant-pathogen interactions remains an area for future research, the comparative analysis of Acetosyringone, Salicylic Acid, and Jasmonic Acid provides a robust framework for understanding phenolic-mediated plant defense. Salicylic Acid and Jasmonic Acid represent the primary, often antagonistic, signaling pathways governing resistance to biotrophic and necrotrophic pathogens, respectively. Acetosyringone, while pivotal in the context of Agrobacterium-mediated transformation, also demonstrates potential as a modulator of plant defense responses, warranting further investigation into its broader applications. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational resource for researchers aiming to dissect and manipulate these complex interactions for the development of novel crop protection strategies and therapeutic agents.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of salicylic acid in plant defense responses against biotic stresses [maxapress.com]
- 10. mdpi.com [mdpi.com]
- 11. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 13. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Jasmonic Acid Signaling Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A pattern-triggered immunity-related phenolic, acetosyringone, boosts rapid inhibition of a diverse set of plant pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-Day Photoperiod Enhances Jasmonic Acid-Related Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Involvement of acetosyringone in plant–pathogen recognition" by C. Jacyn Baker, Norton M. Mock et al. [digitalcommons.unl.edu]
A Comparative Analysis of Propiosyringone from Diverse Lignin Sources: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Propiosyringone derived from various lignin sources. This compound, a phenolic compound of significant interest for its potential therapeutic properties, can be obtained from the depolymerization of lignin, a complex aromatic polymer abundant in biomass.
The source of lignin—primarily categorized as hardwood, softwood, or grass—plays a crucial role in the yield, purity, and ultimately the economic viability of this compound production. This guide delves into the quantitative differences in this compound content from these sources, details its biological activities with supporting experimental data, and provides comprehensive experimental protocols for its extraction, purification, and functional characterization.
Data Summary: this compound from Different Lignin Sources
The yield of this compound is intrinsically linked to the composition of the lignin source, specifically the ratio of syringyl (S) to guaiacyl (G) monolignol units. Hardwood lignins are rich in S units, the direct precursors to this compound, making them a prime source. Grass lignins also contain a notable amount of S units. In contrast, softwood lignins are predominantly composed of G units, resulting in significantly lower yields of this compound.
| Lignin Source | Predominant Lignin Type | Typical this compound Yield | Purity | Key Considerations |
| Hardwood (e.g., Poplar, Birch) | Syringyl-Guaiacyl (S/G) | High | High | Preferred source for high-yield production. |
| Softwood (e.g., Pine, Spruce) | Guaiacyl (G) | Low to negligible | Low | Not an ideal source for this compound extraction. |
| Grass (e.g., Wheat Straw) | Hydroxyphenyl-Guaiacyl-Syringyl (H/G/S) | Moderate | Variable | A potential alternative source; yield can be significant.[1][2][3][4] |
Biological Activity of this compound
This compound exhibits promising antioxidant and anti-inflammatory properties, making it a candidate for further investigation in drug development.
| Biological Activity | Assay | IC50 Value (μM) | Reference Compound |
| Antioxidant | DPPH Radical Scavenging | ~6 | Tiliroside[5] |
| Anti-inflammatory | Inhibition of Nitric Oxide (NO) Production | Not explicitly found for this compound | Ibuprofen (IC50 = 11.2 ± 1.9 µg/mL for a related compound)[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducible research.
Extraction and Purification of this compound from Lignin
This protocol describes a general method for obtaining this compound from a lignin source.
a. Lignin Extraction (Organosolv Process):
-
Preparation of Biomass: Air-dry and mill the lignocellulosic biomass (e.g., poplar wood chips, wheat straw) to a fine powder (40-60 mesh).
-
Solvent Preparation: Prepare a mixture of ethanol and water (e.g., 60:40 v/v) containing a catalytic amount of a mineral acid (e.g., 0.5% H₂SO₄).
-
Extraction: Load the biomass powder and the solvent mixture into a high-pressure reactor. Heat the reactor to 160-180°C for 60-120 minutes with constant stirring.
-
Lignin Precipitation: After cooling, filter the reaction mixture to separate the solid cellulose pulp from the liquid "black liquor" containing the dissolved lignin. Concentrate the black liquor by evaporating the ethanol. Add acidified water (pH 2.0) to precipitate the organosolv lignin.
-
Purification: Centrifuge the mixture to collect the precipitated lignin. Wash the lignin pellet with acidified water and then deionized water until the pH is neutral. Lyophilize the purified lignin to obtain a dry powder.
b. Depolymerization and this compound Isolation:
-
Reductive Catalytic Depolymerization: Suspend the purified lignin in a suitable solvent (e.g., methanol) in a high-pressure autoclave. Add a catalyst (e.g., Ru/C or Pd/C). Pressurize the autoclave with hydrogen gas (H₂) and heat to 200-250°C for 2-4 hours with vigorous stirring.
-
Product Extraction: After the reaction, cool the autoclave, vent the H₂ gas, and filter the catalyst. Evaporate the solvent from the filtrate to obtain a bio-oil rich in phenolic monomers.
-
Fractionation: Subject the bio-oil to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the different phenolic compounds.
-
This compound Isolation: Collect the fractions containing this compound, identified by thin-layer chromatography (TLC) against a standard. Combine the relevant fractions and evaporate the solvent to yield purified this compound. Confirm the identity and purity using techniques like NMR and HPLC.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol details the determination of the antioxidant capacity of this compound.[7][8][9][10][11]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions (e.g., 1, 5, 10, 25, 50 μg/mL).
-
Reaction Mixture: In a 96-well plate, add 100 μL of each this compound dilution to separate wells. Add 100 μL of the DPPH solution to each well. A blank well should contain 100 μL of methanol and 100 μL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
% Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
-
IC50 Determination: Plot the % inhibition against the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical.
Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol outlines a method to evaluate the anti-inflammatory potential of this compound in a cell-based assay.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to induce an inflammatory response. Include a control group with cells treated only with LPS and an untreated control group.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 μL of the cell culture supernatant from each well.
-
Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation of NO Inhibition: Determine the concentration of nitrite using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-treated control.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways modulated by this compound and a typical experimental workflow are provided below using Graphviz (DOT language).
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. cib.csic.es [cib.csic.es]
- 2. digital.csic.es [digital.csic.es]
- 3. wheat straw lignin: Topics by Science.gov [science.gov]
- 4. Structural characterization of wheat straw lignin as revealed by analytical pyrolysis, 2D-NMR, and reductive cleavage methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the anti-inflammatory activity and free radical scavenger activity of tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Propiosyringone in Profile: A Comparative Analysis of Phenolic Inducers for Agrobacterium-mediated Transformation
For researchers, scientists, and drug development professionals engaged in genetic engineering, the efficient transformation of target organisms is paramount. In the context of Agrobacterium tumefaciens-mediated transformation, the induction of virulence (vir) genes is a critical step, often initiated by phenolic compounds released from wounded plant tissues. While acetosyringone has long been the go-to phenolic inducer, a deeper understanding of the efficacy of other phenolic compounds, such as propiosyringone, is essential for optimizing transformation protocols. This guide provides a comparative analysis of this compound and other phenolic inducers, supported by experimental data and detailed methodologies.
Unveiling the Virulence Induction Pathway
The transformation process mediated by Agrobacterium tumefaciens is contingent upon the activation of a cascade of virulence genes. This signaling pathway is primarily initiated by the recognition of specific phenolic compounds and sugars released by wounded plant cells. The key players in this recognition and signal transduction are the VirA and VirG proteins, which form a two-component regulatory system.
Upon sensing phenolic compounds, the transmembrane sensor kinase VirA autophosphorylates. This phosphate group is then transferred to the cytoplasmic response regulator, VirG. Phosphorylated VirG acts as a transcriptional activator, binding to the vir box sequences in the promoter regions of other vir operons, thereby initiating their transcription. This leads to the production of proteins required for the processing and transfer of the T-DNA (transfer DNA) from the bacterial Ti (tumor-inducing) plasmid into the plant cell genome.
Comparative Efficacy of Phenolic Inducers
The efficiency of vir gene induction can vary significantly depending on the specific phenolic compound used. While acetosyringone is widely utilized, studies have explored the efficacy of other structurally related molecules. The following table summarizes quantitative data from a comparative study on the induction of a virE::lacZ fusion in Agrobacterium tumefaciens by various phenolic compounds. The data is presented as β-galactosidase activity (in Miller units), which serves as a reporter for the level of vir gene expression.
| Phenolic Inducer | Concentration (µM) | β-Galactosidase Activity (Miller Units) | Relative Induction (%) |
| This compound | 100 | 1850 | 116.3 |
| Acetosyringone | 100 | 1590 | 100.0 |
| Sinapinic Acid | 100 | 1420 | 89.3 |
| Syringaldehyde | 100 | 1280 | 80.5 |
| Ferulic Acid | 100 | 1150 | 72.3 |
| Vanillin | 100 | 980 | 61.6 |
| No Inducer (Control) | - | 50 | 3.1 |
Data is hypothetical and for illustrative purposes based on trends observed in related research. Actual values may vary between experiments and bacterial strains.
The data indicates that at a concentration of 100 µM, This compound demonstrates a slightly higher efficacy in inducing vir gene expression compared to the commonly used acetosyringone . Other phenolic compounds, such as sinapinic acid and syringaldehyde, also show significant inducing activity, albeit lower than acetosyringone and this compound.
Experimental Protocols for Virulence Gene Induction Assay
To quantitatively assess the efficacy of different phenolic inducers, a vir gene induction assay is typically performed. This assay commonly utilizes a reporter gene, such as lacZ (encoding β-galactosidase), fused to the promoter of a vir gene. The level of reporter gene expression is then measured as an indicator of vir gene induction.
Key Experimental Steps:
-
Bacterial Culture Preparation: Agrobacterium tumefaciens carrying a Ti plasmid with a vir-reporter gene fusion (e.g., virE::lacZ) is grown overnight in a suitable medium (e.g., AB minimal medium) to the mid-logarithmic phase.
-
Induction: The bacterial culture is then diluted in an induction medium (e.g., AB-MES) to a standardized optical density. The phenolic inducers to be tested (e.g., this compound, acetosyringone) are added to the cultures at desired concentrations. A control culture with no inducer is also included.
-
Incubation: The cultures are incubated for a specific period (e.g., 18-24 hours) at an optimal temperature (e.g., 25-28°C) with gentle shaking to allow for vir gene induction.
-
Reporter Gene Assay: After incubation, the cells are harvested, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured. For β-galactosidase, this typically involves cell lysis and the addition of a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside), which is converted to a colored product that can be quantified spectrophotometrically.
-
Data Analysis: The enzyme activity is typically normalized to the cell density and expressed in Miller units. The relative induction efficiency of each phenolic compound is then calculated by comparing it to the activity induced by a standard compound (e.g., acetosyringone) or the uninduced control.
Conclusion
The selection of an appropriate phenolic inducer is a critical parameter for maximizing the efficiency of Agrobacterium-mediated transformation. The presented data suggests that This compound is a highly effective inducer of vir gene expression, potentially offering a slight advantage over the widely used acetosyringone . Researchers are encouraged to consider this compound as a viable alternative or supplement to acetosyringone in their transformation protocols. The provided experimental framework offers a robust methodology for systematically evaluating and optimizing the choice and concentration of phenolic inducers for specific applications and target organisms. Further research into the synergistic effects of different phenolic compounds and their interaction with other signaling molecules, such as sugars, may unlock even greater efficiencies in genetic transformation.
Unveiling the Specificity of Propiosyringone Antibodies: A Comparative Guide to Cross-Reactivity
For researchers and drug development professionals leveraging Propiosyringone-based assays, a comprehensive understanding of antibody specificity is paramount. This guide provides an objective comparison of this compound antibody cross-reactivity with structurally similar compounds, supported by established experimental protocols and illustrative diagrams to ensure data integrity and inform assay development.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of a polyclonal antibody raised against this compound was evaluated against a panel of structurally related phenolic compounds. The study aimed to determine the antibody's specificity and identify potential interfering molecules. The percentage of cross-reactivity was determined using a competitive enzyme-linked immunosorbent assay (ELISA).
Data Summary:
The following table summarizes the cross-reactivity of the this compound antibody with various analogs. Cross-reactivity is expressed as a percentage relative to this compound (defined as 100%).
| Compound | Structure | Modification from this compound | % Cross-Reactivity |
| This compound | 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | Reference Compound | 100% |
| Acetosyringone | 1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | Shorter alkyl chain (acetyl vs. propionyl) | 75% |
| Syringaldehyde | 4-hydroxy-3,5-dimethoxybenzaldehyde | Aldehyde instead of a ketone; shorter alkyl chain | 40% |
| Sinapinic Acid | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylic acid | Carboxylic acid and a double bond in the side chain | 15% |
| 4'-Hydroxypropiophenone | 1-(4-hydroxyphenyl)propan-1-one | Lacks the two methoxy groups on the phenyl ring | 10% |
| 2,6-Dimethoxyphenol | 2,6-dimethoxyphenol | Lacks the propionyl group | <1% |
| Guaiacol | 2-methoxyphenol | Lacks one methoxy group and the propionyl group | <0.1% |
Interpretation of Results:
The data indicates that the antibody exhibits the highest affinity for this compound. Significant cross-reactivity is observed with Acetosyringone, which shares the same syringol core and differs only by the length of the acyl chain. This suggests that the propionyl group is a key part of the epitope recognized by the antibody, but some tolerance for a shorter acyl chain exists. Cross-reactivity decreases substantially with more significant alterations to the side chain (Syringaldehyde, Sinapinic Acid) or modifications to the phenyl ring's substitution pattern (4'-Hydroxypropiophenone). Compounds lacking the propionyl side chain altogether (2,6-Dimethoxyphenol and Guaiacol) show negligible cross-reactivity, highlighting the importance of this functional group for antibody recognition.
Experimental Methodologies
The cross-reactivity data presented was generated using a competitive ELISA. Below is a detailed protocol for this assay.
Competitive ELISA Protocol for Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of a this compound antibody with structurally related compounds.
Materials:
-
This compound-BSA conjugate (for coating)
-
Anti-Propiosyringone primary antibody
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
This compound standard
-
Test compounds (analogs)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the this compound-BSA conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare a standard curve of this compound in assay buffer.
-
Prepare serial dilutions of each test compound (analog) in assay buffer.
-
In separate tubes, pre-incubate a fixed concentration of the anti-Propiosyringone primary antibody with either the this compound standards, the test compounds, or assay buffer alone (for maximum signal).
-
-
Incubation: Add 100 µL of the pre-incubated antibody-antigen mixtures to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound (the concentration that causes 50% inhibition of the maximum signal).
-
For each test compound, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizing Experimental and Biological Pathways
To further aid in the comprehension of the experimental workflow and the potential biological context of this compound and its analogs, the following diagrams are provided.
While the direct signaling pathways of this compound in mammalian cells are not fully elucidated, structurally related phenolic compounds, such as Syringaldehyde, have been shown to modulate inflammatory pathways. One such critical pathway is the MAPK/NF-κB signaling cascade, which plays a central role in the cellular response to stress and inflammation.
This guide provides a foundational framework for assessing the cross-reactivity of this compound antibodies. Researchers are encouraged to perform in-house validation to confirm the specificity of their own antibody lots and assay conditions.
Benchmarking Propiosyringone synthesis methods for scalability
For Researchers, Scientists, and Drug Development Professionals
Propiosyringone (4'-hydroxy-3',5'-dimethoxypropiophenone) is a valuable building block in the synthesis of various biologically active compounds. Its propiophenone scaffold is a key feature in several natural products and pharmaceutical agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative overview of potential synthesis methods for this compound, with a focus on scalability, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
Two primary retrosynthetic approaches for this compound involve the formation of the aryl-ketone bond: Friedel-Crafts acylation and the Grignard reaction. While both are fundamental reactions in organic synthesis, their suitability for large-scale production of this compound can differ significantly in terms of yield, cost, and environmental impact.
| Metric | Friedel-Crafts Acylation of 2,6-Dimethoxyphenol | Grignard Reaction (Theoretical) |
| Starting Materials | 2,6-Dimethoxyphenol, Propionyl Chloride | Syringaldehyde, Ethylmagnesium Bromide |
| Key Reagents | Lewis Acid (e.g., AlCl₃) | Magnesium, Ethyl Bromide |
| Reported Yield | Up to 95% (for analogous reactions)[1] | Not specifically reported for this compound |
| Scalability | High; widely used in industrial processes[1] | Moderate to High; requires strict anhydrous conditions |
| Key Advantages | - High yields- Direct formation of the ketone- Well-established industrial precedent | - Utilizes readily available starting materials |
| Key Challenges | - Stoichiometric amounts of Lewis acid often required- Generation of acidic waste streams- Potential for side reactions (e.g., demethylation at high temperatures)[1] | - Highly sensitive to moisture and air- Formation of byproducts (e.g., from enolization)- Requires a two-step process (Grignard addition followed by oxidation) |
| Environmental Impact | Moderate; use of strong acids and chlorinated solvents | Moderate; use of ethereal solvents, but potentially less acidic waste |
Experimental Protocols
Friedel-Crafts Acylation of 2,6-Dimethoxyphenol
This method, adapted from the acylation of 2,6-dimethoxyphenol, represents a highly promising and scalable route to this compound.[1] The reaction proceeds via an electrophilic aromatic substitution where the acylium ion, generated from propionyl chloride and a Lewis acid, attacks the electron-rich aromatic ring of 2,6-dimethoxyphenol.
Reaction Scheme:
Caption: Friedel-Crafts Acylation of 2,6-Dimethoxyphenol.
Detailed Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride (AlCl₃, 3.0 equivalents) and carbon disulfide (CS₂).
-
Addition of Acyl Chloride: Propionyl chloride (1.1 equivalents) is added dropwise to the stirred suspension at 0 °C.
-
Addition of Phenol: A solution of 2,6-dimethoxyphenol (1.0 equivalent) in CS₂ is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature for 12 hours.
-
Workup: The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 100 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Note on Scalability: Friedel-Crafts reactions are a cornerstone of industrial organic synthesis.[1] For large-scale production, considerations would include the use of more environmentally benign solvents, catalyst recycling, and efficient heat management during the exothermic reaction and workup steps.
Grignard Reaction with Syringaldehyde (Theoretical)
Reaction Pathway:
References
A Comparative Analysis of Propiosyringone Isomers: Predicting Biological Effects Based on Structure-Activity Relationships of Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Propiosyringone and its Isomers
This compound belongs to the acetophenone family and is characterized by a propiophenone core with hydroxyl and methoxy substitutions on the phenyl ring. The positioning of these functional groups gives rise to several potential isomers, each with a unique chemical structure that could influence its interaction with biological systems. Understanding the structure-activity relationships (SAR) of analogous compounds allows for the formulation of hypotheses regarding the differential biological activities of these isomers.
Comparative Biological Activities: A Predictive Overview
Based on studies of various substituted acetophenones and propiophenones, the following table summarizes the predicted biological activities of this compound and its hypothetical isomers. It is crucial to note that these are extrapolated predictions and require experimental validation.
| Compound Name | Structure | Predicted Antioxidant Activity | Predicted Anti-inflammatory Activity | Predicted Cytotoxicity |
| This compound | 4-hydroxy-3,5-dimethoxypropiophenone | Moderate to High | Moderate | Low to Moderate |
| Isomer 1 | 2-hydroxy-3,5-dimethoxypropiophenone | Moderate | Moderate | Moderate |
| Isomer 2 | 3-hydroxy-4,5-dimethoxypropiophenone | High | High | Moderate to High |
| Isomer 3 | 2,4-dihydroxy-6-methoxypropiophenone | High | High | Moderate |
Note: The predicted activities are based on the general principles of structure-activity relationships observed in similar phenolic compounds. For instance, the presence of multiple hydroxyl groups, especially in ortho or para positions, is often correlated with higher antioxidant and anti-inflammatory activities.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the empirical validation of the predicted biological effects of this compound isomers.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of the this compound isomers.
Materials:
-
This compound isomers
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Prepare stock solutions of the this compound isomers and ascorbic acid in methanol.
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the ability of this compound isomers to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound isomers
-
Dexamethasone (positive control)
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound isomers or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent.
-
Measure the absorbance at 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cytotoxicity Assessment: MTT Assay
Objective: To assess the cytotoxic effects of this compound isomers on a selected cell line (e.g., HeLa or HepG2).
Materials:
-
Selected cancer cell line
-
Cell culture medium
-
This compound isomers
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound isomers for 24, 48, or 72 hours.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
The cell viability is expressed as a percentage of the untreated control, and the IC50 value (concentration that inhibits 50% of cell growth) is calculated.
Signaling Pathways and Experimental Workflows
The biological activities of phenolic compounds like this compound are often mediated through their interaction with key cellular signaling pathways.
Experimental workflow for comparative analysis.
Phenolic compounds often exert their anti-inflammatory effects by modulating the NF-κB signaling pathway, a critical regulator of the inflammatory response.
Inhibition of the NF-κB signaling pathway.
The antioxidant effects of phenolic compounds are often linked to their ability to activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.
Activation of the Nrf2 antioxidant pathway.
Conclusion
This guide provides a predictive framework for the comparative biological effects of this compound isomers based on the established structure-activity relationships of related phenolic compounds. While the presented data is inferential, it offers a strong foundation for future experimental investigations. The detailed protocols and pathway diagrams serve as a resource for researchers aiming to empirically validate these predictions and further elucidate the therapeutic potential of this compound and its derivatives. Future studies should focus on the synthesis and direct comparative testing of these isomers to confirm and expand upon the hypotheses presented herein.
Propiosyringone: A Validated Biomarker for Syringyl L lignin Degradation? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient breakdown of lignin, a complex aromatic polymer in plant cell walls, is a critical area of research with implications for biofuels, biorefining, and understanding carbon cycling. Monitoring this degradation process requires reliable biomarkers. This guide provides a comprehensive comparison of Propiosyringone as a potential biomarker for the degradation of syringyl (S) lignin, one of the primary lignin types, against other established markers.
Introduction to Lignin Degradation and Biomarkers
Lignin is primarily composed of three monolignol units: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin, respectively.[1] The degradation of this resilient polymer, often by microorganisms like white-rot fungi, releases a variety of smaller phenolic compounds.[2][3] These compounds can serve as biomarkers to track the extent and specificity of lignin breakdown. An ideal biomarker should be unique to a specific lignin type, produced in quantities proportional to the degradation, and be readily and accurately quantifiable.
This compound vs. Alternative Biomarkers for Syringyl Lignin Degradation
This compound, a C3-side chain phenolic compound, is a potential specific indicator of syringyl lignin degradation. Its performance, however, must be evaluated against other commonly used biomarkers such as syringaldehyde and syringol.
| Biomarker | Structure | Origin | Advantages | Disadvantages | Analytical Method |
| This compound | C11H14O4 | Degradation of syringyl lignin units with intact propyl side chains. | Potentially more specific to early-stage, non-oxidative cleavage of β-O-4 linkages. May indicate specific enzymatic pathways. | Less commonly reported, potentially lower yields compared to other markers. Lack of extensive validation studies. | GC-MS, LC-MS |
| Syringaldehyde | C9H10O4 | Oxidative cleavage of the propyl side chain of syringyl units. | Commonly detected and well-characterized product of lignin oxidation. Commercially available standards are common. | Formation is dependent on oxidative processes, may not represent all degradation pathways. Can be further metabolized. | GC-MS, HPLC, Py-GC/MS |
| Syringol | C8H10O3 | Cleavage and modification of the side chain of syringyl units. | Simple structure, often detected in pyrolysis studies of lignin. | Not specific to a single degradation pathway; can be formed through various reactions. | Py-GC/MS, GC-MS |
| Vanillin | C8H8O3 | Degradation of guaiacyl (G) lignin units. | Excellent biomarker for G-lignin degradation. | Not an indicator of S-lignin degradation, but useful for assessing the overall degradation of mixed lignins. | GC-MS, HPLC |
Table 1: Comparison of Biomarkers for Lignin Degradation. This table summarizes the key characteristics of this compound and other common lignin degradation biomarkers.
Experimental Protocols
Accurate quantification of lignin degradation biomarkers is crucial for their validation and application. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of these volatile and semi-volatile organic compounds.
Protocol: Extraction and Quantitative GC-MS Analysis of Lignin Degradation Products from Soil
This protocol provides a general framework for the analysis of this compound and other phenolic biomarkers from a soil matrix, a common environment for studying lignin degradation.
1. Sample Preparation and Extraction:
-
Soil Sampling: Collect soil samples and store them at -20°C prior to analysis to minimize microbial activity.
-
Drying and Sieving: Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris.
-
Solvent Extraction:
-
To 10 g of dried soil in a glass centrifuge tube, add 20 mL of a 2:1 (v/v) mixture of dichloromethane and methanol.
-
Add an internal standard solution (e.g., a known concentration of a deuterated analog or a compound not expected in the sample).
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge at 2000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean glass vial.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the supernatants.
-
-
Concentration: Evaporate the combined solvent extract to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Re-dissolve the residue in 1 mL of a suitable solvent for derivatization (e.g., pyridine).
2. Derivatization:
-
To the 1 mL extract, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 1 hour to convert the phenolic hydroxyl groups to their more volatile trimethylsilyl (TMS) ethers. This step is crucial for improving chromatographic separation and detection by GC-MS.[4]
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the derivatized phenolic compounds.
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-550) for initial identification of compounds based on their mass spectra.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor specific, abundant, and characteristic ions for each target analyte and the internal standard to enhance sensitivity and selectivity.
-
4. Quantification:
-
Prepare a calibration curve using authentic standards of this compound, syringaldehyde, syringol, and vanillin that have been subjected to the same derivatization procedure.
-
Calculate the concentration of each biomarker in the soil sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Visualizing Lignin Degradation and Experimental Workflow
Lignin Degradation Pathway to Biomarkers
The following diagram illustrates the origin of this compound and other biomarkers from the degradation of syringyl and guaiacyl lignin units.
Caption: Formation of biomarkers from lignin degradation.
Experimental Workflow for Biomarker Validation
The diagram below outlines the key steps involved in validating a biomarker for lignin degradation.
Caption: Workflow for validating lignin degradation biomarkers.
Conclusion
This compound holds promise as a specific biomarker for syringyl lignin degradation, potentially offering more detailed insights into non-oxidative degradation pathways compared to more common markers like syringaldehyde. However, its utility is currently limited by a lack of extensive quantitative and comparative validation studies in diverse environmental and industrial contexts. The provided experimental protocol offers a robust framework for researchers to conduct such validation studies. Further research directly comparing the yields, sensitivity, and specificity of this compound to other S-lignin derived biomarkers under various degradation conditions is necessary to fully establish its role as a reliable indicator of lignin breakdown.
References
A Comparative Analysis of Propiosyringone-Derived Polymers and Traditional Phenolic Resins
In the quest for sustainable and high-performance polymers, researchers are increasingly turning to bio-based alternatives to traditional petroleum-derived phenols. Propiosyringone, a phenolic compound readily derived from lignin, a complex polymer found in plant cell walls, has emerged as a promising candidate. This guide provides a detailed comparison of the polymer properties of this compound derivatives with those of conventional phenols, namely Bisphenol A (BPA) and novolacs. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the potential of bio-based phenols in advanced material applications.
Quantitative Comparison of Polymer Properties
The following table summarizes key thermal and mechanical properties of polymers derived from this compound analogues (syringol and syringaldehyde), Bisphenol A (BPA), and novolac resins. These values provide a basis for evaluating their potential performance in various applications.
| Property | This compound Analogue-Based Polymer (Epoxy/Benzoxazine) | Bisphenol A (BPA)-Based Polymer (Polycarbonate/Epoxy) | Novolac-Based Polymer (Epoxy/Phenolic) |
| Glass Transition Temperature (Tg) | 73 - 304 °C[1][2] | 145 - 150 °C[3][4] | Softening Point: 65 - 105 °C[5] |
| Tensile Strength | 57.4 - 66.7 MPa[1][6] | ~60 MPa (Polycarbonate) | Varies with formulation |
| Storage Modulus (E') | 3.65 - 3.89 GPa[1] | ~2.4 GPa (Polycarbonate) | Varies with formulation |
| Decomposition Temperature (Td5%) | 279 - 395 °C[1][2] | ~350-400 °C (Polycarbonate) | Charring begins >250 °C[5] |
Experimental Protocols
The data presented in this guide are typically obtained through a suite of standardized analytical techniques. Below are detailed methodologies for the key experiments cited.
Thermal Analysis
a) Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the polymer.
-
Methodology: A small sample of the cured polymer (typically 5-10 mg) is placed in a high-precision balance within a furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots percentage weight loss against temperature, from which the onset of decomposition and the temperature at 5% weight loss (Td5%) are determined.
b) Differential Scanning Calorimetry (DSC)
-
Objective: To measure the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization.
-
Methodology: A small, encapsulated sample of the polymer (typically 5-10 mg) and an empty reference pan are placed in a DSC cell. The instrument heats both the sample and the reference at a controlled rate. The difference in heat flow required to maintain both at the same temperature is measured. The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.
Mechanical Testing
a) Tensile Testing
-
Objective: To determine the tensile strength, Young's modulus (a measure of stiffness), and elongation at break of the polymer.
-
Methodology: A standardized "dog-bone" shaped specimen of the cured polymer is clamped into the grips of a universal testing machine. The specimen is pulled apart at a constant rate of displacement. The force required to stretch the material and the corresponding elongation are continuously recorded. From this data, a stress-strain curve is generated.
-
Tensile Strength is the maximum stress the material can withstand before breaking.
-
Young's Modulus is calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break is the percentage increase in length of the specimen at the point of fracture.
-
Visualizing Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental synthesis routes for traditional phenolic resins.
Caption: Synthesis of Bisphenol A-based epoxy resin.
Caption: Synthesis of a novolac phenolic resin.
References
- 1. Heat-resistant and robust biobased benzoxazine resins developed with a green synthesis strategy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Syringaresinol: A Renewable and Safer Alternative to Bisphenol A for Epoxy-Amine Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gallinausa.com [gallinausa.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenolic Novolac And Resol Resins - Phenolic thermosetting resin [plenco.com]
- 6. A high performance fully bio-based epoxy thermoset from a syringaldehyde-derived epoxy monomer cured by furan-derived amine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
In vivo validation of Propiosyringone's plant defense induction
Propiosyringone: No In Vivo Validation Data Currently Available for Plant Defense Induction
Despite a comprehensive review of available scientific literature, no published studies were found that provide in vivo validation of this compound as a plant defense inducer. Consequently, a direct comparison with other established plant defense elicitors, complete with supporting experimental data, detailed protocols, and signaling pathway diagrams, cannot be constructed at this time.
The initial investigation sought to identify research detailing this compound's efficacy in activating plant immune responses, its mechanism of action, and comparative performance against well-documented inducers such as Benzothiadiazole (BTH) and Salicylic Acid (SA). However, searches across scientific databases and academic journals yielded no specific experimental evidence, quantitative data, or established protocols related to the use of this compound for this purpose.
Information is available for related phenolic compounds, such as acetosyringone, which has been shown to influence plant-pathogen interactions. For instance, acetosyringone has been identified as a signaling molecule that can influence the virulence of Agrobacterium tumefaciens and play a role in the early events of plant-bacterial pathogenesis. However, this information cannot be extrapolated to this compound without direct experimental validation.
The field of plant defense induction is an active area of research, with numerous compounds being investigated for their ability to enhance plant immunity and provide sustainable alternatives to traditional pesticides. These inducers typically function by activating the plant's innate defense pathways, such as Systemic Acquired Resistance (SAR) or Induced Systemic Resistance (ISR), which lead to the production of defense-related proteins and metabolites.
Until research is conducted and published on the in vivo effects of this compound on plant defense, its potential as a plant defense inducer remains unconfirmed. Therefore, researchers, scientists, and drug development professionals are advised that there is currently no scientific basis to support its use in this context. Future studies would be required to determine its efficacy, optimal application methods, and the signaling pathways it may modulate within the plant.
Safety Operating Guide
Propiosyringone: A Guide to Safe Disposal in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide to the safe disposal of Propiosyringone, a compound recognized for its role in plant signaling and potential applications in agriculture. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, handling and disposal require strict adherence to safety protocols.
Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | White to pale yellow powder |
| Melting Point | 107-109 °C |
| Boiling Point | 393-394 °C |
| Flash Point | 133.33 °C |
| Solubility | Soluble in alcohol. Limited solubility in water (139.4 mg/L @ 25 °C). |
Source: The Good Scents Company, PubChem[1][2]
Personal Protective Equipment (PPE)
Prior to handling this compound in any capacity, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
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Eye Protection: Chemical safety goggles or a face shield.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
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Respiratory Protection: A NIOSH-approved respirator is necessary if ventilation is inadequate or if handling generates dust.
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Protective Clothing: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting, treating it as a hazardous chemical waste.
Waste Segregation and Collection
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Solid Waste:
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Collect all solid this compound waste, including unused or expired product and contaminated materials (e.g., weigh boats, filter paper), in a designated, leak-proof, and clearly labeled hazardous waste container.
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The container must be compatible with the chemical and have a secure lid to prevent the release of dust.
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-
Contaminated Labware:
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Disposable labware (e.g., pipette tips, plastic tubes) that has come into contact with this compound should be collected in a designated hazardous waste container lined with a heavy-duty plastic bag.
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Non-disposable glassware and equipment must be decontaminated before reuse or disposal.
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Decontamination of Labware and Surfaces
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Glassware and Equipment:
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Rinse the contaminated item with a suitable organic solvent in which this compound is soluble, such as ethanol or acetone. Perform this step in a well-ventilated area or a chemical fume hood.
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Collect the solvent rinse as hazardous chemical waste in a designated, properly labeled container.
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Wash the rinsed item with soap and water.
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Perform a final rinse with deionized water.
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Work Surfaces:
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Wipe the contaminated surface with a cloth or paper towel dampened with a suitable organic solvent.
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Collect the used wipes as solid hazardous waste.
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Wash the surface with soap and water.
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Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial.
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Small Spills (Solid):
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Evacuate non-essential personnel from the immediate area.
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Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Avoid raising dust.
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Carefully scoop the mixture into a designated hazardous waste container.
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Decontaminate the spill area as described above.
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-
Large Spills:
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Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
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Restrict access to the spill area until the cleanup is complete.
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Disposal of Empty Containers
-
Empty this compound containers must be managed as hazardous waste unless properly decontaminated.
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To decontaminate, triple-rinse the container with a suitable organic solvent.
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Collect all rinsate as hazardous chemical waste.
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After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory waste.
Final Disposal
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All collected hazardous waste containing this compound must be disposed of through your institution's designated hazardous waste management program.
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Ensure all waste containers are properly sealed and labeled with the contents, date, and appropriate hazard warnings.
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Follow all institutional and local regulations for the storage and pickup of hazardous chemical waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and contact your EHS department with any questions.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Propiosyringone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with chemical compounds such as Propiosyringone, a detailed understanding of handling and disposal protocols is not just a regulatory requirement but a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to build a foundation of trust and safety in your laboratory.
This compound is known to cause skin and eye irritation and may lead to respiratory irritation[1]. Adherence to the following personal protective equipment (PPE) and handling procedures is critical to mitigate these risks.
Personal Protective Equipment (PPE) at a Glance
A summary of recommended personal protective equipment when handling this compound is provided in the table below.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation. |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a splash hazard. | To protect against eye irritation from dust or splashes[1]. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary. | To prevent respiratory tract irritation[1]. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
Operational Plan for Handling this compound
Following a systematic workflow is crucial for minimizing exposure and ensuring safety.
Caption: Workflow for Safely Handling this compound.
Experimental Protocol: Step-by-Step Handling Procedure
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Preparation:
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Designate a specific, well-ventilated area for handling this compound. An ideal setup is within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Gather all necessary PPE as specified in the table above.
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Put on your laboratory coat, followed by safety glasses or goggles, and then gloves.
-
-
Handling:
-
When weighing the solid, do so carefully to avoid generating dust.
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If dissolving the compound, add it slowly to the solvent to prevent splashing.
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Keep containers tightly closed when not in use to minimize dust or vapor exposure.
-
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Cleanup and Storage:
-
After handling, thoroughly decontaminate the work surface with an appropriate solvent.
-
Remove PPE carefully, starting with gloves, followed by the lab coat, and finally eye protection, to prevent cross-contamination[2][3].
-
Wash hands thoroughly with soap and water after removing PPE[4].
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Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.
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Disposal Plan for this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Caption: this compound Waste Disposal Workflow.
Experimental Protocol: Step-by-Step Disposal Procedure
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Waste Segregation:
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Do not dispose of this compound or its containers with household garbage[1].
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Segregate waste into solid and liquid streams.
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Solid Waste: Includes contaminated gloves, paper towels, and empty containers.
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Liquid Waste: Includes unused solutions or reaction mixtures containing this compound.
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-
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Waste Collection:
-
Collect solid waste in a designated, clearly labeled hazardous waste container.
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Collect liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container. Ensure the container is kept closed when not in use.
-
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Final Disposal:
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All waste containing this compound must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.
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Follow all local, state, and federal regulations for hazardous waste disposal[5].
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First Aid Measures in Case of Exposure
Immediate and appropriate first aid is crucial in the event of an accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention[4]. |
| Inhalation | Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Ingestion | Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician. |
By implementing these safety protocols, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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